molecular formula C10H24NP B6327006 2-(DI-T-Butylphosphino)ethylamine CAS No. 1053658-84-6

2-(DI-T-Butylphosphino)ethylamine

Cat. No.: B6327006
CAS No.: 1053658-84-6
M. Wt: 189.28 g/mol
InChI Key: DZDGRVHIUYIMDS-UHFFFAOYSA-N
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Description

2-(Di-T-Butylphosphino)ethylamine is an alkylphosphine ligand designed for research applications in transition metal-catalyzed reactions. Its sterically demanding tert-butyl groups and electron-donating properties make it valuable for facilitating challenging chemical transformations, potentially including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and other cross-coupling reactions. Phosphine ligands of this class are known to form highly active catalysts that enable efficient carbon-heteroatom and carbon-carbon bond formation. This air-sensitive compound must be handled under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques to maintain its stability and efficacy. The product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers should consult relevant Safety Data Sheets for proper handling and disposal protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ditert-butylphosphanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NP/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDGRVHIUYIMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCN)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727110
Record name 2-(Di-tert-butylphosphanyl)ethan-1-amine
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Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053658-84-6
Record name 2-(Di-tert-butylphosphanyl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1053658-84-6
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Foundational & Exploratory

In-Depth Technical Guide: Steric Bulk and Tolman Cone Angle of 2-(Di-t-butylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(Di-t-butylphosphino)ethylamine , focusing on its steric parameters, coordination behavior, and practical applications in catalysis.

Executive Summary

2-(Di-t-butylphosphino)ethylamine (


, often abbreviated as 

-Amphos
or similar derivatives) represents a class of hemilabile hybrid ligands . Unlike simple phosphines where the Tolman cone angle (

) is a static descriptor of steric bulk, this ligand’s steric profile is dynamic. It oscillates between a monodentate state (driven by the bulky tert-butyl groups) and a bidentate state (driven by the amine arm). This duality allows it to stabilize reactive metal centers while creating open coordination sites during catalytic turnover.

Steric Analysis: Beyond the Static Cone Angle

The Tolman Cone Angle ( )

The classic Tolman cone angle for a phosphine ligand


 is defined by the apex angle of a cone centered at the metal (M) that encompasses the van der Waals radii of the ligand substituents.[1]

For 2-(Di-t-butylphosphino)ethylamine , the steric bulk is dominated by the two tert-butyl groups on the phosphorus. While a direct experimental


 value is rarely cited in isolation due to the ligand's asymmetry, it can be derived from structural analogs:
  • Reference Standard (

    
    ): 
    
    
    
    (Extreme bulk).
  • Reference Standard (

    
    ): 
    
    
    
    .
  • Reference Standard (

    
    ): 
    
    
    
    .

Calculated Estimate: Replacing a methyl group with an ethylamine chain (


) increases the steric demand slightly due to the chain length and conformational flexibility.
  • Effective Tolman Cone Angle (

    
    ): ~165° – 175°  (Monodentate mode).
    
The Hemilabile "Switch"

The true steric influence of this ligand is defined by its coordination mode. The amine arm is not just a steric bulk; it is a functional "arm" that can bind or release the metal center.

Coordination ModeSteric DescriptorValue (Approx.)Impact on Catalysis
Monodentate (

)
Cone Angle (

)
165°–175° High steric pressure; promotes reductive elimination. Amine arm acts as a proton shuttle or H-bond donor.
Bidentate (

)
Bite Angle (

)
~83°–87° Stabilizes low-coordinate intermediates (e.g., after oxidative addition). Forms a rigid 5-membered chelate ring.

Mechanistic Implications (Causality)

The steric bulk of the tert-butyl groups forces the complex into a low-coordinate geometry (often 12- or 14-electron species), which is highly active for oxidative addition. The hemilabile amine arm then acts as an intramolecular base or stabilizing chelate .

The Hemilabile Catalytic Cycle

In cross-coupling reactions (e.g., Buchwald-Hartwig), the ligand operates via a "windshield wiper" mechanism:

  • Oxidative Addition: The bulky

    
     moiety supports the 
    
    
    
    transition. The amine arm may be dissociated (
    
    
    ) to allow substrate approach.
  • Transmetallation/Deprotonation: The amine arm binds (

    
    ), stabilizing the intermediate and potentially shuttling a proton from the nucleophile (amine/alcohol) to the base.
    
  • Reductive Elimination: The steric pressure of the

    
     groups forces the product out.
    

HemilabileCycle cluster_legend Ligand State PreCat Pd(0)-Ligand Complex (Monodentate P-bound) OxAdd Oxidative Addition (Ar-X) Pd(II) Species PreCat->OxAdd + Ar-X Coord Amine Coordination (Bidentate P,N-bound) OxAdd->Coord Stabilization SubBind Nucleophile Binding (Amine Arm Dissociates) Coord->SubBind + H-Nu (Base) RedElim Reductive Elimination (Product Release) SubBind->RedElim C-N Bond Formation RedElim->PreCat - Product L1 Monodentate (Cone Angle ~170°) L2 Bidentate (Bite Angle ~85°)

Figure 1: The hemilabile catalytic cycle showing the oscillation between monodentate (high steric bulk) and bidentate (stabilized) states.

Experimental Protocol: Synthesis & Handling

Safety Warning: Di-tert-butylphosphine (


) is pyrophoric and must be handled under an inert atmosphere (Argon/Nitrogen). The amine product is air-sensitive.
Synthesis of 2-(Di-t-butylphosphino)ethylamine

This protocol utilizes the nucleophilic substitution of a chloro-amine salt by a lithiated phosphine.

Reagents:

  • Di-tert-butylphosphine (

    
    )[2][3][4]
    
  • n-Butyllithium (n-BuLi, 1.6M in hexanes)

  • 2-Chloroethylamine hydrochloride (

    
    )
    
  • Solvents: THF (anhydrous), Diethyl ether (anhydrous)

Step-by-Step Methodology:

  • Lithiation of Phosphine:

    • In a flame-dried Schlenk flask under Argon, dissolve

      
       (1.0 eq) in anhydrous THF at -78°C.
      
    • Dropwise add n-BuLi (1.05 eq).

    • Allow to warm to room temperature (RT) and stir for 1 hour. The solution turns yellow/orange, indicating

      
       formation.
      
  • Preparation of Electrophile:

    • In a separate flask, suspend 2-chloroethylamine hydrochloride (1.0 eq) in THF.

    • Note: To generate the free base in situ (if necessary for solubility), 2 equivalents of base are often used, but direct reaction with the lithium phosphide (2 eq of Li-phosphide or 1 eq Li-phosphide + 1 eq extra base) is more common to neutralize the HCl.

    • Refined Step: Add 2 equivalents of n-BuLi to the phosphine if using the HCl salt directly, or pre-neutralize the amine salt. Best Practice: Use 2-chloroethylamine free base (freshly prepared) or add the solid hydrochloride salt to the

      
       solution (requires 2 eq of 
      
      
      
      or 1 eq
      
      
      + 1 eq NaH).
    • Recommended: Add 2-chloroethylamine hydrochloride solid to a suspension of NaH (1.1 eq) in THF to generate the free amine in situ, filter, then add to the phosphide.

  • Coupling:

    • Add the 2-chloroethylamine (free base solution) dropwise to the

      
       solution at 0°C.
      
    • Reflux the mixture for 4–12 hours.

  • Workup:

    • Remove solvent under vacuum.

    • Extract with pentane or diethyl ether (under Argon).

    • Filter through Celite to remove LiCl salts.

    • Concentrate to yield the product as a colorless to pale yellow oil.

Characterization Validation:

  • 
     NMR:  Singlet around 
    
    
    
    ppm (typical for alkyl-di-t-butylphosphines).
  • 
     NMR:  Look for the 
    
    
    
    doublet (
    
    
    ppm) and the ethylene bridge multiplets.

Summary Data Table

ParameterValue / DescriptionSource/Note
Formula

MW: 189.28 g/mol
Tolman Cone Angle (

)
~170° (Estimated) Based on

analogs.[2][5]
Bite Angle (

)
~85° In

-P,N coordination (5-membered ring).
pKa (Amine) ~10 (Estimated)Typical for primary alkyl amines.
Physical State Liquid / Low-melting solidAir-sensitive; often stored as 10% THF solution.
Key Application Pd-catalyzed CouplingBuchwald-Hartwig, Suzuki-Miyaura.

References

  • Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis". Chemical Reviews, 77(3), 313–348. Link

  • Jover, J., & Cirera, J. (2019).[3] "Computational assessment on the Tolman cone angles for P-ligands". Dalton Transactions, 48, 15036-15048.[6] Link[6]

  • Bader, A., & Lindner, E. (1991). "Coordination chemistry and catalysis with hemilabile oxygen-phosphorus and nitrogen-phosphorus donor ligands". Coordination Chemistry Reviews, 108(1), 27-110. Link

  • Strem Chemicals/Ascensus. "Bis[2-(di-t-butylphosphino)ethyl]amine Product Data". Catalog No. 15-7309. Link(Note: Reference for commercial availability and handling properties).

Sources

Thermodynamic Stability of 2-(Di-t-butylphosphino)ethylamine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Application Scientists & Process Chemists

Executive Summary

2-(Di-t-butylphosphino)ethylamine (CAS: 1053658-84-6) is a specialized bidentate ligand featuring a sterically bulky, electron-rich phosphine moiety and a reactive primary amine. Its thermodynamic profile is defined by a stark contrast: high hydrolytic stability of the P-C and C-N scaffold versus extreme oxidative instability of the phosphorus center. While the tert-butyl groups provide kinetic shielding, the thermodynamic driving force for the formation of the phosphine oxide (


) is overwhelming (

).

This guide details the stability mechanisms, degradation pathways, and validated protocols for assessing ligand integrity in solution.

Part 1: Thermodynamic Drivers & Stability Profile

The Steric-Electronic Trade-off

The stability of this ligand is governed by the interplay between the electron-donating alkyl groups and the steric bulk of the tert-butyl substituents.

  • Electronic Activation: The two tert-butyl groups and the ethylamine chain are strong

    
    -donors. This makes the phosphorus center highly nucleophilic and electron-rich (Lewis basic). Consequently, it is exceptionally reactive toward electrophiles, particularly molecular oxygen (
    
    
    
    ).
  • Kinetic Protection: The bulky t-butyl groups create a "picket fence" around the phosphorus atom. While this retards the rate of oxidation compared to diethylphosphine, it does not alter the thermodynamics. In solution, dissolved oxygen will eventually access the lone pair, leading to irreversible oxidation.

The Oxidation Sink

The primary degradation pathway is oxidation to 2-(Di-t-butylphosphoryl)ethylamine . This reaction is thermodynamically irreversible.



  • Thermodynamic Potential: The formation of the P=O bond is one of the most energetic driving forces in chemistry.

  • Implication: "Air-stable" in the context of this ligand implies it survives brief exposure during weighing, but solution stability requires strict anaerobicity .

Acid-Base Equilibria (Protonation)

The molecule contains two basic sites: the hard amine (


) and the soft phosphine (

).
  • Amine (

    
    ):  The primary site of protonation in water/protic solvents. Protonation here (
    
    
    
    ) does not degrade the ligand but abolishes its ability to coordinate metals via the nitrogen.
  • Phosphine (

    
    ):  The phosphine is less basic than the amine. However, in strong acids, it can be protonated to the phosphonium species (
    
    
    
    ). This protects the P-center from oxidation but renders it non-coordinating.

Part 2: Solvent Compatibility & Degradation Pathways

Solvent Selection Matrix
Solvent ClassCompatibilityRisk FactorsRecommended Use
Ethers (THF, Et2O) Excellent Peroxide formation in aged THF can oxidize the phosphine.Primary solvent for storage and reactions.
Hydrocarbons (Hexane) Excellent Low solubility of metal complexes formed later.Ideal for storage; prevents amine side-reactions.
Alcohols (MeOH, EtOH) Good Proticity can affect metal coordination; H-bonding to amine.Suitable for short-term use; avoid for long-term storage.
Water Moderate Ligand is insoluble; requires pH adjustment. Oxidation risk is high due to dissolved

.
Only used in biphasic catalysis or as salt forms.
Halogenated (DCM, CHCl3) Poor Do Not Use. Alkyl phosphines can react with DCM to form phosphonium salts (Quaternization).Avoid completely.
Visualizing the Degradation Pathway

The following diagram illustrates the critical stability nodes and failure points for the ligand in solution.

StabilityPathway Ligand Active Ligand (P-NH2) Oxide Phosphine Oxide (P=O) Ligand->Oxide +O2 (Irreversible) Ammonium Ammonium Salt (P-NH3+) Ligand->Ammonium +H+ (pH < 10) Quat Quaternized Salt (R-P+-Cl) Ligand->Quat +DCM/CHCl3 (Slow) Ammonium->Ligand +OH- (pH > 10) Phosphonium Phosphonium Salt (H-P+-NH3+) Ammonium->Phosphonium +Strong Acid (pH < 4)

Figure 1: Reaction pathways affecting the solution stability of 2-(Di-t-butylphosphino)ethylamine.

Part 3: Experimental Assessment Protocols

As an Application Scientist, you must validate the quality of the ligand before use. Visual inspection is insufficient as the oxide is often also a colorless liquid/oil.

Protocol: NMR Validation (The Gold Standard)

This protocol provides a definitive assessment of ligand purity.

Prerequisites:

  • Inert gas supply (

    
     or Ar).
    
  • Deuterated solvent:

    
     (Benzene-d6) or THF-d8 (sealed ampoule). Avoid 
    
    
    
    due to potential reactivity.

Step-by-Step Workflow:

  • Sampling: Inside a glovebox or under active

    
     flow, withdraw 50 
    
    
    
    of the ligand solution.
  • Preparation: Dilute into 0.5 mL of degassed deuterated solvent in an NMR tube. Cap immediately with a septum or screw cap.

  • Acquisition: Run a proton-decoupled

    
     NMR experiment.
    
    • Scan Range: -50 ppm to +100 ppm.

    • Relaxation Delay: Set

      
       to ensure integration accuracy if quantifying.
      

Data Interpretation:

  • 
     to 
    
    
    
    ppm (Singlet):
    Active Ligand (
    
    
    ). The bulky t-butyl groups cause a significant downfield shift compared to primary phosphines.
  • 
     to 
    
    
    
    ppm (Singlet):
    Phosphine Oxide (
    
    
    ). A distinct peak downfield of the ligand indicates oxidation.
  • 
     to 
    
    
    
    ppm:
    Protonated Phosphonium (if acid was present).
Protocol: Benchtop Stability Check (Chemical Test)

If NMR is unavailable, a qualitative check can be performed using metal complexation color changes (specifically with Nickel or Palladium precursors), but this is less reliable. A more robust proxy is the Fuming Test :

  • Pure alkyl phosphines often fume slightly in air due to rapid oxidation.

  • Note: This is destructive and not recommended for routine QC.

Experimental Workflow Diagram

Workflow Sample Ligand Sample (in THF/Hexane) Prep Prepare NMR Tube (Anaerobic Condition) Sample->Prep Acquire Acquire 31P{1H} NMR Prep->Acquire Solvent Choice of Solvent: C6D6 or THF-d8 Solvent->Prep Analyze Analyze Chemical Shift Acquire->Analyze Decision Purity Check Analyze->Decision Pass Use in Synthesis Decision->Pass Single Peak (+20-40 ppm) Fail Purify / Discard Decision->Fail Multiple Peaks (Oxide present)

Figure 2: Quality Control Workflow for Phosphine Ligands.

Part 4: Handling & Storage Recommendations

To maintain thermodynamic stability (by preventing the oxidation reaction), the following "Self-Validating" protocols are required.

Storage
  • Temperature: Store at

    
    . While thermally stable, lower temperatures reduce the rate of adventitious oxidation.
    
  • Atmosphere: Strictly under Argon or Nitrogen.

  • Container: Schlenk flask with a high-vacuum grease seal or a Teflon-sealed vial inside a glovebox. Do not use standard plastic caps as

    
     permeates plastics over weeks.
    
Handling in Solution
  • Degassing: All solvents must be sparged with inert gas or freeze-pump-thaw cycled before the ligand is introduced.

  • Cannula Transfer: Never pour the solution. Use positive pressure cannula transfer techniques.

  • Scavenging: If ultra-high purity is required for catalytic turnover frequency (TOF) measurements, consider passing the solvent through an activated alumina column to remove trace peroxides (for THF) before adding the ligand.

References

  • Sigma-Aldrich. 2-(Di-tert-butylphosphino)ethylamine Product Specification & Safety Data Sheet.Link

  • Thermo Fisher Scientific. Bis[2-(di-tert-butylphosphino)ethyl]amine, 10% w/w soln. in THF.Link

  • PubChem. Bis[2-(di-t-butylphosphino)ethyl]amine Compound Summary (CID 51346231).[1] National Library of Medicine. Link

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. (Application Note on Phosphine/Oxide Shifts). Link

  • University of Massachusetts Boston. Phosphine Ligands: Electronic and Steric Properties. (General principles of alkyl phosphine stability). Link

Sources

A Technical Guide to Bidentate P,N Ligands Featuring the Di-tert-butylphosphine Moiety: Synthesis, Properties, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of P,N Ligands in Modern Catalysis

In the landscape of homogeneous catalysis, the design of ancillary ligands is paramount to controlling the activity, selectivity, and stability of transition metal complexes.[1] Bidentate ligands, which bind to a metal center through two donor atoms, have proven particularly effective due to the stabilizing effect of chelation. Among these, P,N ligands, containing both a "soft" phosphorus and a "hard" nitrogen donor, offer a unique combination of properties.[2][3] This electronic asymmetry allows for fine-tuning of the metal's coordination sphere, influencing reactivity in ways that symmetrical P,P or N,N ligands cannot.

This guide focuses specifically on a powerful subclass of P,N ligands: those incorporating a di-tert-butylphosphine (P(t-Bu)₂) moiety. The strategic inclusion of this group imparts exceptional steric bulk and potent electron-donating ability, which are critical for overcoming significant activation barriers in challenging catalytic transformations.[4][5] These attributes have made such ligands indispensable tools in palladium-catalyzed cross-coupling reactions, enabling the use of historically unreactive substrates like aryl chlorides and promoting the crucial reductive elimination step.[4][5][6] We will explore the fundamental properties of the di-tert-butylphosphine group, detail the synthesis and characterization of P,N ligands containing it, and provide an in-depth analysis of their application in catalysis, supported by field-proven protocols.

The Di-tert-butylphosphine Moiety: A Steric and Electronic Powerhouse

The efficacy of a phosphine ligand in catalysis is largely dictated by its steric and electronic properties, often quantified by the Tolman cone angle (θ) and Tolman electronic parameter (TEP), respectively. The di-tert-butylphosphine group resides at the extreme end of both scales, making it one of the most influential building blocks in ligand design.

  • Exceptional Steric Bulk: The three-dimensional space occupied by the two tert-butyl groups creates a highly congested environment around the phosphorus atom. This immense steric hindrance is a defining feature that directly influences the geometry and stability of the metal complex.[4] A large cone angle promotes the reductive elimination step—often the rate-limiting step in cross-coupling cycles—by destabilizing the crowded metal center of the product-bound intermediate, thereby accelerating catalyst turnover.[4] Furthermore, this bulk helps stabilize the catalytically active, low-coordinate metal species that are essential for initiating the cycle.[7]

  • Potent Electron-Donating Ability: The alkyl nature of the tert-butyl groups makes the phosphorus atom strongly electron-releasing. This high electron density is donated to the metal center, increasing its nucleophilicity.[5] This electronic enrichment is crucial for facilitating the oxidative addition of less reactive electrophiles, such as aryl chlorides, which have stronger carbon-halogen bonds compared to their bromide and iodide counterparts.[5][6]

These two properties work in concert to create a highly active and robust catalytic system. The strong electron donation primes the metal for oxidative addition, while the steric bulk accelerates the subsequent reductive elimination.

Data Presentation: Comparative Ligand Properties
Ligand FragmentTolman Cone Angle (θ)Tolman Electronic Parameter (TEP) (cm⁻¹)Key Characteristics
P(t-Bu)₂ >160° (estimated)~2056.1 (for P(t-Bu)₃)Extremely Bulky, Strongly Electron-Donating
PCy₂ ~162° (for PCy₃)2056.4 (for PCy₃)Very Bulky, Strongly Electron-Donating
PPh₂ 145° (for PPh₃)2068.9 (for PPh₃)Moderately Bulky, Less Electron-Donating

Note: Data for the di-substituted fragments are estimated based on the well-characterized tri-substituted parent phosphines. The TEP value represents the A₁ C-O stretching frequency of the corresponding Ni(CO)₃L complex.

Synthesis and Characterization of P,N Ligands

Mandatory Visualization: Synthetic Workflow

SynthesisWorkflow A Ortho-Haloaniline Derivative E Reaction Vessel (Toluene, Heat) A->E B Di-tert-butylphosphine (HP(t-Bu)₂) B->E C Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) C->E D Base (e.g., K₂CO₃ or Cs₂CO₃) D->E F Workup & Purification (Column Chromatography) E->F C-P Cross-Coupling G Final Bidentate P,N Ligand F->G

Caption: General workflow for the synthesis of P,N ligands.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of (2-aminophenyl)di-tert-butylphosphine

  • Trustworthiness: This protocol is a self-validating system. All reagents are commercially available, and the reaction progress can be monitored by ³¹P NMR spectroscopy to observe the consumption of the starting phosphine and the appearance of the product. The final product's purity is confirmed by standard characterization techniques.

  • Methodology:

    • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and a suitable phosphine ligand for the catalyst (e.g., Xantphos, 2.5 mol%).

    • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equivalents) and the ortho-haloaniline substrate (e.g., 2-bromoaniline, 1.0 equivalent).

    • Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed toluene via syringe.

    • Phosphine Addition: Add di-tert-butylphosphine (1.1 equivalents) via syringe. Caution: Di-tert-butylphosphine is air-sensitive and pyrophoric.[9] Handle strictly under an inert atmosphere. The use of its air-stable secondary phosphine oxide followed by a reduction step is a common alternative for easier handling.[10]

    • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (deactivated with triethylamine to prevent phosphine oxidation) using a hexane/ethyl acetate gradient to afford the desired P,N ligand.[8]

Spectroscopic Characterization

Confirmation of the ligand structure is achieved through a combination of spectroscopic methods:

  • ³¹P NMR: This is the most diagnostic technique. The product will exhibit a single sharp resonance in a characteristic region for trialkylphosphines, confirming the formation of the C-P bond.

  • ¹H and ¹³C NMR: These spectra confirm the overall structure, showing the characteristic resonances for the aromatic backbone and the tert-butyl groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized ligand, confirming its elemental composition.

Applications in Homogeneous Catalysis

The unique steric and electronic profile of di-tert-butylphosphine-containing P,N ligands makes them exceptionally effective in a range of catalytic reactions, most notably in palladium-catalyzed cross-coupling.

The Mechanistic Advantage in Cross-Coupling

The typical palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The P,N ligand exerts a profound influence on the first and last steps.

Mandatory Visualization: Catalytic Cycle

CatalyticCycle cluster_legend Ligand Influence Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS PdII_Aryl L₂(R¹)Pd(II)-X OA_TS->PdII_Aryl Ar-X Transmetalation Transmetalation (R²-M) PdII_Aryl->Transmetalation PdII_Diorganyl L₂(R¹)Pd(II)-R² Transmetalation->PdII_Diorganyl M-X RE_TS Reductive Elimination PdII_Diorganyl->RE_TS RE_TS->Pd0 Product Product (R¹-R²) RE_TS->Product L1 OA promoted by strong electron donation of P(t-Bu)₂ L2 RE facilitated by large steric bulk of P(t-Bu)₂

Caption: Influence of P,N ligand properties on a catalytic cycle.

Causality in the Cycle:

  • Oxidative Addition: The high electron density on the phosphorus atom is donated to the Pd(0) center. This makes the metal more nucleophilic and facilitates its insertion into the C-X bond of the electrophile (Ar-X), a step that is particularly challenging for robust C-Cl bonds.[5]

  • Reductive Elimination: After transmetalation, the two organic fragments (R¹ and R²) are bound to the Pd(II) center. The immense steric bulk of the di-tert-butylphosphine groups creates steric repulsion, forcing the R¹ and R² groups into close proximity and promoting the formation of the new C-C bond as they are eliminated from the metal center.[4] This step regenerates the active Pd(0) catalyst.

Key Applications and Performance

These ligands have demonstrated superior performance in several cornerstone reactions of modern organic synthesis.

1. Buchwald-Hartwig Amination: This reaction forms C-N bonds and is fundamental to the synthesis of pharmaceuticals and materials. Ligands with bulky, electron-rich phosphine moieties are highly effective, providing excellent yields for the coupling of aryl bromides and even challenging aryl chlorides with a wide range of amines.[6]

2. Suzuki-Miyaura Coupling: One of the most widely used C-C bond-forming reactions. The use of di-tert-butylphosphine-based ligands allows for the efficient coupling of unreactive aryl chlorides with boronic acids at low catalyst loadings.[5][11]

3. Nickel-Catalyzed Cross-Coupling: While palladium is most common, these ligands are also effective in nickel-catalyzed systems, which offer a more earth-abundant and often cost-effective alternative for coupling aryl chlorides with Grignard reagents (Kumada coupling).[12]

4. Gold-Catalyzed Reactions: The unique hemilabile nature of P,N ligands has been shown to stabilize Au(I) and Au(III) oxidation states, enabling novel oxidant-free Au(I)/Au(III) catalytic cycles for cross-coupling reactions.[8][13]

Data Presentation: Representative Catalytic Performance
ReactionElectrophileNucleophileCatalyst SystemConditionsYield (%)Reference
Buchwald-Hartwig4-ChlorotolueneMorpholinePd₂(dba)₃ / P,N LigandNaOt-Bu, Toluene, 100 °C>95
Suzuki-Miyaura4-ChloroanisolePhenylboronic acidPd(OAc)₂ / P,N LigandK₃PO₄, Toluene/H₂O, 80 °C98[5]
Kumada Coupling4-ChlorotoluenePhenyl-MgBrNiCl₂(P,N)THF, Room Temp.>90[12]

Experimental Protocols: Catalysis

Protocol 2: General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination

  • Trustworthiness: This protocol is self-validating. The reaction's success is directly measured by the yield of the desired arylamine product, which can be easily quantified by GC-MS analysis against an internal standard or by isolation and characterization (¹H NMR, ¹³C NMR).

  • Methodology:

    • Inert Atmosphere: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the bidentate P,N ligand (1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).

    • Reagent Addition: Add the aryl chloride (1.0 equivalent). If the amine is a solid, add it at this stage (1.2 equivalents).

    • Sealing and Degassing: Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon three times.

    • Solvent/Nucleophile Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. If the amine is a liquid, add it now (1.2 equivalents).

    • Reaction: Place the vial in a preheated aluminum block and stir at the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-24 hours).

    • Analysis and Workup: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), and analyze a small aliquot by GC-MS to determine conversion. For isolation, filter the mixture through a short plug of silica gel, rinse with ethyl acetate, and concentrate the filtrate. Purify the crude product by chromatography or crystallization.

Conclusion and Future Outlook

Bidentate P,N ligands containing the di-tert-butylphosphine moiety represent a pinnacle of rational ligand design. The synergistic combination of extreme steric bulk and potent electron-donating ability provides a powerful tool for overcoming the high activation barriers associated with unreactive substrates in cross-coupling reactions. Their demonstrated success in palladium, nickel, and gold catalysis underscores their versatility and importance. Future research will likely focus on incorporating these powerful phosphine fragments into novel chiral backbones for asymmetric catalysis and developing more sustainable catalytic systems that operate in greener solvents or allow for catalyst recycling. The foundational principles outlined in this guide provide researchers with the knowledge to effectively synthesize, characterize, and deploy these exceptional ligands to solve complex challenges in chemical and pharmaceutical development.

References

  • Goforth, A. M., et al. (2018). Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. Organic Letters. Available at: [Link]

  • Goforth, A. M., et al. (2018). Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. ACS Publications. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Advanced Ligands in Modern Catalysis: A Focus on Phosphine Sulfonates. Retrieved from [Link]

  • Li, Z., et al. (2024). Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. PMC. Available at: [Link]

  • Imamoto, T. (2017). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthesis and Catalysis. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Novell, J. M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Mhlongo, N. N., et al. (2019). Selected works on the applications of P,N-phosphine ligands. ResearchGate. Available at: [Link]

  • Andreychuk, N. R., et al. (2010). Synthesis and X-ray Structure Determination of Highly Active Pd(II), Pd(I), and Pd(0) Complexes of Di(tert-butyl)neopentylphosphine (DTBNpP) in the Arylation of Amines and Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • D'Augustin, M., et al. (2023). Bulky P-stereogenic ligands. A success story in asymmetric catalysis. Dipòsit Digital de Documents de la UAB. Available at: [Link]

  • Procelewska, J., et al. (2018). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. The Royal Society of Chemistry. Available at: [Link]

  • Chernega, A. N., et al. (1985). Molecular structure of N,N?-bis(di-tert-butylphosphino)-N-trimethylsilylaminoiminophosphine. R Discovery. Available at: [Link]

  • Ghosh, R., & Sarkar, A. (2010). Bidentate P, N−P Ligand for Nickel-Catalyzed Cross-Coupling of Aryl or Benzyl Chlorides with ArMgX. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes. PMC. Available at: [Link]

  • Gladiali, S., & Pinna, L. (2000). Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis. Controlled Radical Polymerization. Available at: [Link]

  • Dubbaka, S. R. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. SciSpace. Available at: [Link]

  • Etschel, P., et al. (2025). Palladium Complexes with Bidentate P,N Ligands: Synthesis, Characterization and Application in Ethene Oligomerization. ResearchGate. Available at: [Link]

  • Tripathi, M. K., et al. (n.d.). Syntheses, characterization, and structural studies of copper(i) complexes containing 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) and their application in palladium-catalyzed Sonogashira coupling of aryl halides. Dalton Transactions. Available at: [Link]

  • Shaughnessy, K. H., et al. (2006). Bulky Alkylphosphines With Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. PubMed. Available at: [Link]

  • Carlucci, C., et al. (2023). N-Based Polydentate Ligands and Corresponding Zn(II) Complexes: A Structural and Spectroscopic Study. MDPI. Available at: [Link]

  • Paciello, R. A. (2011). New mixed bidentate phosphine ligands and their application in enantioselective transformations. RWTH Publications. Available at: [Link]

  • Vantourout, J. C., et al. (2025). In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. Chemical Science. Available at: [Link]

  • Smith, J. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. MDPI. Available at: [Link]

  • ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. Retrieved from [Link]

  • Oftadeh, E., et al. (2021). Structures of tris-(di-n-butylamino)phosphine ligand and Pd complexes... ResearchGate. Available at: [Link]

  • Sadeek, S. A., et al. (2024). Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via... Unibas. Available at: [Link]

  • Chelucci, G., et al. (2013). P,N ligands in asymmetric catalysis. Chemical Society Reviews. Available at: [Link]

  • Helm, M. (2000). The Development of Bidentate P,N Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]

  • Dragancea, D., et al. (2025). Synthesis, Characterization, Spectroscopic and Photophysical Properties of New [Cu(NCS){(L-N)2 or (L′-NN)}(PPh3)] Complexes (L-N, L′-NN = Aromatic Nitrogen Base). ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2022). [N,N′-Di-tert-butyl-P,P-diphenylphosphinimidic Amidato-κN,κN′]chlorosilicon-κSi-tetracarbonyliron. MDPI. Available at: [Link]

  • Kumar, S., et al. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science. Available at: [Link]

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The Reactivity Profile of the Primary Amine in 2-(Di-tert-butylphosphino)ethylamine: A Comprehensive Guide for Catalysis and Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organometallic catalysts relies heavily on the precise tuning of ligand environments. 2-(Di-tert-butylphosphino)ethylamine (often abbreviated as


) is a privileged bidentate P-N ligand. While the di-tert-butylphosphino moiety provides immense steric bulk and strong 

-donation to stabilize low-valent metal centers, it is the primary amine that dictates the molecule's dynamic reactivity[1].

This whitepaper explores the reactivity profile of this primary amine, focusing on its role in metal-ligand bifunctional catalysis, its utility as a nucleophilic building block for complex pincer ligands, and its application in industrial crosslinking.

Structural Causality: The Dual Nature of the Primary Amine

The reactivity of the primary amine in 2-(Di-tert-butylphosphino)ethylamine is governed by two structural features:

  • The Ethyl Bridge : The two-carbon spacer between the phosphorus and nitrogen atoms perfectly accommodates the formation of a stable, low-strain 5-membered metallacycle upon coordination to transition metals (e.g., Ru, Ir, Fe)[2].

  • Steric Funneling : The extreme steric bulk of the adjacent di-tert-butyl groups forces incoming substrates to interact almost exclusively with the less hindered primary amine face. This steric funneling is what makes the amine highly selective during both derivatization and catalytic cycles.

The "NH Effect" in Metal-Ligand Bifunctional Catalysis

When coordinated to a metal center, the primary amine undergoes a profound electronic shift. The formal positive charge on the metal withdraws electron density from the nitrogen, drastically lowering the


 of the 

protons.

By introducing a strong base (such as KOtBu), the coordinated amine is deprotonated to form a highly nucleophilic amido complex (


)[3]. This amido species is the cornerstone of outer-sphere bifunctional catalysis (often termed the Noyori-type mechanism). The amido nitrogen acts as a basic site to abstract a proton from a substrate (like an alcohol or 

), while the metal simultaneously interacts with a hydride. This synergistic push-pull mechanism enables the heterolytic cleavage of

or the acceptorless dehydrogenation of alcohols without requiring the substrate to directly bind to the metal center[3].

G Precatalyst Precatalyst [Ru]-NH2 Amido Active Amido Complex [Ru]-NH Precatalyst->Amido Base (e.g., KOtBu) - HCl / - tBuOH Hydride Hydride Intermediate [Ru](H)-NH2 Amido->Hydride Substrate Activation (Heterolytic Cleavage) Hydride->Amido Product Release (Hydride/Proton Transfer) Product Alcohol / H2 or Aldehyde Hydride->Product Substrate Ketone / H2 or Alcohol Substrate->Amido

Figure 1: Metal-Ligand Bifunctional Catalytic Cycle via the Amido/Amine (NH) Effect.

Ligand Derivatization: Schiff Base Condensation

Beyond direct coordination, the primary amine is highly nucleophilic and readily undergoes condensation with aldehydes to form imines (Schiff bases). This reactivity is heavily exploited to synthesize tridentate P-N-N or P-N-P pincer ligands. For example, condensing 2-(Di-tert-butylphosphino)ethylamine with 2-pyridinecarboxaldehyde yields a hemilabile P-N-N ligand capable of supporting dynamic catalytic resting states[2].

Protocol 1: Self-Validating Synthesis of a P-N-N Pincer Ligand

Objective: Synthesize a P-N-N tridentate ligand via the condensation of 2-(Di-tert-butylphosphino)ethylamine with 2-pyridinecarboxaldehyde.

Causality & Design: The primary amine acts as a nucleophile attacking the electrophilic carbonyl carbon. Because this is an equilibrium condensation, anhydrous


 is utilized as a physical water scavenger to drive the reaction to completion via Le Chatelier's principle. Dichloromethane (DCM) is chosen as the solvent because it solubilizes both the polar aldehyde and the lipophilic phosphine while remaining inert to the amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-(Di-tert-butylphosphino)ethylamine (handled as a 10 wt% solution in THF or neat) in anhydrous DCM under an argon atmosphere[1].

  • Addition: Add 1.05 equivalents of 2-pyridinecarboxaldehyde dropwise at 25 °C to prevent exothermic side reactions.

  • Dehydration: Immediately add 3.0 equivalents of anhydrous

    
     to the stirring solution.
    
  • Reaction: Stir the suspension vigorously for 12 hours at room temperature.

  • Isolation: Filter the suspension through an air-free frit to remove the hydrated

    
    . Concentrate the filtrate under reduced pressure to yield the crude imine.
    

Self-Validation Checkpoint: Analyze the crude product via


 NMR (

). The protocol is validated as successful when the characteristic aldehyde proton signal (~10.0 ppm) completely disappears, replaced by a sharp, diagnostic imine singlet (

) between 8.4 and 8.6 ppm.

Quantitative Reactivity Data

The primary amine's reactivity spans multiple domains, from organometallic coordination to polymer crosslinking (where it acts as an accelerator for polyacrylates)[4]. The table below summarizes the quantitative parameters of these distinct reactivity pathways.

Reactivity PathwayTypical ReagentsReaction ConditionsYield / ConversionAnalytical Marker
Metal Coordination

Toluene, 110 °C, 12h>90%

NMR: Sharp singlet shift
Imine Condensation 2-PyridinecarboxaldehydeDCM,

, 25 °C
85–95%

NMR:

at ~8.5 ppm
Amido Formation KOtBu (Strong Base)THF, 25 °CQuantitative (in situ)Color shift; Catalytic onset
Electrophilic Alkylation Epoxides / Alkyl HalidesVariable (e.g., EtOH, 60 °C)70–85%MS: Mass shift (+R group)

Experimental Workflows: Ruthenium Complexation

The synthesis of well-defined precatalysts, such as Dichlorobis[2-(di-tert-butylphosphino)ethylamine]ruthenium(II) (CAS 1092372-91-2), requires precise control over the primary amine's coordination kinetics[5].

Protocol 2: Self-Validating Synthesis of Ru(II) Precatalysts

Objective: Synthesize the bis-ligated Ru(II) complex utilizing the primary amine as a directing


-donor.

Causality & Design: The bidentate P-N ligand is introduced to a labile Ru(II) precursor. The strong


-donating ability of the primary amine, combined with the extreme steric bulk of the di-tert-butyl groups, thermodynamically drives the displacement of triphenylphosphine (

). Toluene is selected as the solvent because its high boiling point (110 °C) provides the necessary thermal energy to overcome the kinetic barrier of displacing the bulky

ligands.

Step-by-Step Methodology:

  • Reagent Mixing: In a flame-dried Schlenk flask, combine

    
     (1.0 eq) and 2-(Di-tert-butylphosphino)ethylamine (2.1 eq) in anhydrous toluene.
    
  • Degassing: Perform three freeze-pump-thaw cycles to strictly exclude oxygen, preventing the oxidation of the electron-rich phosphine.

  • Thermal Complexation: Reflux the mixture at 110 °C for 12 hours.

  • Precipitation: Cool the solution to room temperature and reduce the solvent volume by 80% in vacuo. Precipitate the target complex by layering with cold, anhydrous hexane.

  • Isolation: Filter the resulting microcrystalline solid and wash thoroughly with hexane to remove liberated

    
    .
    

Self-Validation Checkpoint: The reaction provides a visual validation: the solution transitions from a dark, opaque brown to a vibrant, clear yellow/orange upon successful coordination of the primary amine. Furthermore,


 NMR must show a single, sharp singlet, confirming a symmetric environment and the complete absence of free ligand or uncoordinated 

.

G Step1 Step 1: Reagent Prep Ligand + [RuCl2(PPh3)3] in Toluene Step2 Step 2: Complexation Reflux 110°C, 12h Under Argon Step1->Step2 Step3 Step 3: Isolation Cool, Filter, Wash with Hexane Step2->Step3 Validation Validation 31P NMR: Singlet Color: Yellow/Orange Step3->Validation

Figure 2: Workflow for synthesizing Ru(II) complexes with self-validating checkpoints.

References

  • Title : Bifunctional Mechanism with Unconventional Intermediates for the Hydrogenation of Ketones Catalyzed by an Iridium(III) Complex Containing an N-Heterocyclic Carbene with a Primary Amine Donor Source : ACS Publications (Organometallics) URL : [Link]

  • Title : Synthesis of Iron P-N-P′ and P-NH-P′ Asymmetric Hydrogenation Catalysts Source : ACS Publications (Organometallics) URL :[Link]

  • Title: EP2617788A1 - Crosslinking accelerator system for polyacrylates Source: Google Patents URL

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Methodological & Application

Application Note & Protocol: Coordination of 2-(Di-t-butylphosphino)ethylamine to Ruthenium

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of a Ruthenium(II) complex featuring the bidentate P,N ligand, 2-(Di-t-butylphosphino)ethylamine. Ruthenium complexes containing phosphine ligands are a cornerstone of modern catalysis, driving reactions from hydrogenation to metathesis.[1] The incorporation of a hemilabile amino group, as in 2-(Di-t-butylphosphino)ethylamine, creates a robust chelate effect while offering a reactive site for substrate interaction, making these complexes highly effective catalysts for reactions like transfer hydrogenation.[2][3] This protocol details a reliable method starting from the common precursor [RuCl₂(PPh₃)₃], outlines the critical experimental parameters, explains the rationale behind the procedural steps, and describes the standard analytical techniques required for the verification of the final product.

Introduction: The Significance of P,N Ligands in Ruthenium Chemistry

Ruthenium's versatile oxidation states and coordination geometries make it a privileged metal in catalysis.[1][4] Its efficacy is profoundly influenced by the electronic and steric properties of its coordinating ligands. Phosphine ligands, in particular, are exceptional σ-donors and moderate π-acceptors, allowing for fine-tuning of the metal center's reactivity.

The featured ligand, 2-(Di-t-butylphosphino)ethylamine, is a member of the P,N chelating ligand family. These ligands are of significant interest for several reasons:

  • Chelate Stability: The bidentate coordination of both the "hard" nitrogen donor and the "soft" phosphorus donor to the ruthenium center forms a thermodynamically stable five-membered ring. This stability enhances the complex's robustness under catalytic conditions.

  • Hemilability: The Ru-N bond can be more labile than the Ru-P bond. This "hemilabile" character is crucial in many catalytic cycles, where the amine can dissociate to open a coordination site for substrate binding and then re-coordinate to facilitate product release.

  • Electronic Asymmetry: The combination of a strong σ-donating phosphine and a less-donating amine creates an electronically asymmetric environment at the metal center, which can be beneficial for selective catalysis.

This guide provides researchers with a reproducible protocol to synthesize a representative [RuCl₂(P-N)(PPh₃)]-type complex, a valuable precursor for further catalytic studies.

Reaction Mechanism and Workflow

The synthesis involves a ligand substitution reaction. The 2-(Di-t-butylphosphino)ethylamine ligand displaces one triphenylphosphine (PPh₃) ligand and one chloride from the coordination sphere of the starting material, [RuCl₂(PPh₃)₃], to form a stable, octahedral Ru(II) complex. The reaction is typically driven by heating under an inert atmosphere to facilitate ligand exchange.

Conceptual Reaction Scheme

G cluster_reactants Reactants cluster_products Products Ru_prec [RuCl₂(PPh₃)₃] (Ruthenium Precursor) Ru_complex [RuCl₂(P,N)(PPh₃)₂] (Target Complex) Ru_prec->Ru_complex + P,N Ligand - PPh₃ Toluene, Reflux PN_ligand 2-(Di-t-butylphosphino)ethylamine (P,N Ligand) PPh3 PPh₃ (Displaced Ligand)

Caption: General coordination of the P,N ligand to a Ruthenium precursor.

Detailed Experimental Protocol

This protocol describes the synthesis of Dichloro[2-(di-t-butylphosphino)ethylamine-P,N]bis(triphenylphosphine)ruthenium(II).

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
[RuCl₂(PPh₃)₃]C₅₄H₄₅Cl₂P₃Ru958.83479 mg0.50Must be pure; store under inert gas.
2-(Di-t-butylphosphino)ethylamineC₁₀H₂₄NP189.2895 mg0.50Air-sensitive liquid. Handle via syringe.
Anhydrous TolueneC₇H₈92.1425 mL-Deoxygenated (e.g., by sparging with Ar).
Anhydrous Diethyl Ether(C₂H₅)₂O74.1250 mL-For precipitation and washing.

Essential Equipment:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Schlenk flask (100 mL) with a magnetic stir bar.

  • Reflux condenser.

  • Cannula and syringes for liquid transfers.

  • Glass frit filter assembly.

Experimental Workflow Diagram

G A 1. Setup Assemble Schlenk flask with [RuCl₂(PPh₃)₃] under Argon. B 2. Solvent Addition Add 25 mL anhydrous, deoxygenated toluene via cannula. A->B C 3. Ligand Addition Add 2-(Di-t-butylphosphino)ethylamine (95 mg, 0.50 mmol) via syringe. B->C D 4. Reaction Heat mixture to reflux (approx. 110°C) for 4 hours under Argon. C->D E 5. Work-up Cool to RT. Reduce volume to ~5 mL under vacuum. D->E F 6. Precipitation Add 40 mL anhydrous diethyl ether to precipitate the product. E->F G 7. Isolation Filter the solid, wash with diethyl ether (2 x 5 mL), and dry under vacuum. F->G

Caption: Step-by-step workflow for the synthesis of the Ru-P,N complex.

Step-by-Step Synthesis Procedure

Causality Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation of the Ru(II) center and the phosphine ligands, which are highly air-sensitive.

  • Preparation: Place Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃], 479 mg, 0.50 mmol) into a 100 mL Schlenk flask containing a magnetic stir bar. Seal the flask and purge thoroughly with argon for 10-15 minutes.

  • Dissolution: Add 25 mL of anhydrous, deoxygenated toluene to the flask via cannula transfer. Stir the mixture to form a reddish-brown suspension.

  • Ligand Addition: Using a syringe, carefully add 2-(Di-t-butylphosphino)ethylamine (95 mg, 0.50 mmol) to the stirring suspension. The bulky di-tert-butyl groups on the phosphine enhance its steric profile, which aids in directing the coordination geometry.

  • Reaction: Attach a reflux condenser to the Schlenk flask (under a positive flow of argon). Heat the reaction mixture to reflux in an oil bath (approx. 110-115°C). The reaction is refluxed to provide the necessary thermal energy to overcome the activation barrier for ligand dissociation and substitution.[5][6] Maintain reflux with stirring for 4 hours. The color of the solution should change, often to a deeper red or brown, indicating complex formation.

  • Cooling and Concentration: After 4 hours, remove the oil bath and allow the flask to cool to room temperature. Once cool, remove the solvent under vacuum until approximately 5 mL remains. This concentration step is crucial for ensuring efficient precipitation in the next stage.

  • Precipitation: While stirring, slowly add 40 mL of anhydrous diethyl ether to the concentrated toluene solution. Diethyl ether is used as an anti-solvent; the target complex is poorly soluble in it, causing it to precipitate out of the solution.[7][8] A solid product should form immediately.

  • Isolation and Drying: Allow the solid to settle for 20 minutes. Isolate the product by filtration through a glass frit under an inert atmosphere. Wash the collected solid with two portions of anhydrous diethyl ether (5 mL each) to remove any unreacted starting materials or soluble byproducts. Dry the resulting solid product under high vacuum for at least 2 hours. The final product should be an air-stable solid.

Characterization of the Coordinated Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized complex.

TechniquePurposeExpected Result / Key Features
³¹P{¹H} NMR (in CDCl₃)Confirm P-coordination and purity.A singlet resonance around δ = 29-35 ppm is expected for the coordinated P,N ligand, indicating a successful chelation.[2] The signals for the coordinated PPh₃ ligands will also be present.
¹H NMR (in CDCl₃)Confirm ligand structure.Resonances corresponding to the protons of the ethylamine backbone and the bulky t-butyl groups should be visible. Broad peaks for the N-H protons are also expected.
FT-IR (KBr pellet)Identify functional groups.Look for characteristic N-H stretching vibrations (~3300-3100 cm⁻¹) and Ru-Cl stretches (~300-270 cm⁻¹).[8][9]
ESI-MS Determine molecular weight.The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or related fragments, confirming the mass of the complex.[2]
Elemental Analysis Verify empirical formula.The calculated and found percentages for C, H, and N should be in close agreement (typically within ±0.4%).[7]

Applications in Catalysis

Ruthenium complexes bearing aminophosphine ligands are powerful pre-catalysts for a variety of organic transformations. The synthesized complex, or derivatives thereof, can be explored for activity in:

  • Transfer Hydrogenation: The transfer of hydrogen from a donor molecule (like isopropanol) to a substrate (like a ketone or imine). The Ru-H species, often formed in the presence of a base, is the key catalytic intermediate.[3]

  • Dehydrogenation Reactions: The removal of hydrogen from substrates, such as the acceptorless dehydrogenation of alcohols to form aldehydes or ketones.[1][10]

  • Hydrogenation: The direct addition of H₂ across double or triple bonds.[4]

The presence of the N-H moiety in the ligand can participate in the catalytic cycle through metal-ligand cooperation, further enhancing catalytic efficiency.

Safety Precautions

  • Ruthenium Compounds: While generally less toxic than other heavy metals, ruthenium compounds should be handled with care. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Organophosphines are often toxic, air-sensitive, and have strong, unpleasant odors. Always handle them in a well-ventilated fume hood or glovebox.

  • Solvents: Toluene and diethyl ether are flammable. Ensure all heating is done using an oil bath and that no ignition sources are nearby. Work in a well-ventilated area.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory at all times.

References

  • Synthesis of ruthenium complexes and their catalytic applications: A review. (2022). Arabian Journal of Chemistry.
  • Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents. PMC.
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  • Ruthenium Catalysts. Sigma-Aldrich.
  • Coordination chemistry of the multi-funtionalized 3-(diphenylphosphino)-1-propylamine ligand with ruthenium(II). (2023). ResearchGate.
  • Synthesis and characterization of Ru(II)-halide complexes with the tripodal PN3 ligand tris(8-quinolinyl)phosphite. (2024). Inorganica Chimica Acta.
  • 8 Uses of Ruthenium Catalyst. (2025). Honrel.
  • Synthesis and catalytic applications of ruthenium(II)-phosphino-oxime complexes. (2022). ResearchGate.
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  • Synthesis and coordination chemistry of tridentate (PNN) amine enamido phosphine ligands with ruthenium. (2018). Dalton Transactions.
  • Ruthenium complexes featuring cooperative phosphine–pyridine–iminophosphorane (PNN) ligands: synthesis, reactivity and catalytic activity. (2017). Dalton Transactions.
  • Dinuclear ruthenium and iron complexes containing palladium and platinum with tri-tert-butylphosphine ligands: synthesis, structures, and bonding. (2004). Inorganic Chemistry.
  • Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. (2018). PMC.
  • Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity. (2012). Dalton Transactions.
  • Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions. (2020). Dalton Transactions.
  • Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. (2023). MDPI.
  • Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. (2022). Egyptian Journal of Chemistry.
  • Synthesis and reactivity of ruthenium(II) complexes containing hemilabile phosphine–thiopheneligands. (2018). ResearchGate.
  • Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. (2019). Dalton Transactions.

Sources

Application Note: Preparation and Catalytic Application of Iron Complexes with 2-(Di-tert-butylphosphino)ethylamine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Self-Validating Protocols.

Introduction & Mechanistic Insights

The transition from precious metal catalysts (Ru, Rh, Ir, Pd) to Earth-abundant base metals like Iron (Fe) is a critical objective in sustainable chemical synthesis and pharmaceutical manufacturing. Among the most effective ligand scaffolds for enabling iron-catalyzed hydrogenation and dehydrogenation are bidentate aminophosphines, specifically 2-(Di-tert-butylphosphino)ethylamine (often abbreviated as


).

The design of the


 ligand is not arbitrary; it relies on precise steric and electronic causality to drive catalytic efficiency:
  • Steric and Electronic Control (The Phosphine): The di-tert-butyl group provides immense steric bulk. This prevents the formation of thermodynamically stable but catalytically inactive bis-ligated complexes (i.e.,

    
    ), enforcing a low-coordinate active site. Furthermore, the strong 
    
    
    
    -donating nature of the alkyl phosphine enriches the electron density at the iron center, enhancing the hydricity of the subsequent iron-hydride intermediates 1[1].
  • Metal-Ligand Cooperation (The Amine): The primary amine (

    
    ) acts as a non-innocent ligand. Upon treatment with a strong base, it deprotonates to form an amido species. This enables a Noyori-type outer-sphere mechanism where the ligand acts as a "proton shuttle." The concerted transfer of a proton from the amine and a hydride from the iron to a polar double bond (e.g., 
    
    
    
    ) drastically lowers the activation barrier, bypassing the need for direct substrate coordination to the metal 2[2].

MLC_Cycle N1 Fe-H N-H (Active) N2 Concerted Transfer (TS) N1->N2 C=O Addition N3 Fe(0) N- (Amido) N2->N3 Alcohol Release N3->N1 H2 Cleavage

Caption: Metal-Ligand Cooperation (MLC) cycle via the proton-shuttle mechanism.

Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes visual and spectroscopic checkpoints to ensure the synthesis is proceeding correctly.

Protocol A: Stabilization of 2-(Di-tert-butylphosphino)ethylamine

Free


 is a highly air-sensitive, potentially pyrophoric liquid, complicating benchtop handling. Converting it to a tetrafluoroborate salt renders it air-stable for long-term storage, allowing for rapid and quantitative preparation of the catalyst later 3[3].

Step-by-Step Methodology:

  • Under an inert atmosphere (N2/Ar), dissolve 0.50 g (2.64 mmol) of free 2-(Di-tert-butylphosphino)ethylamine in 10 mL of anhydrous dichloromethane (

    
    ).
    
  • Dropwise, add an aqueous solution of

    
     (0.34 mL, 48 wt%) via a gas-tight syringe while stirring vigorously.
    
  • Checkpoint (Visual): The reaction is mildly exothermic. Stir for 30 minutes at ambient temperature.

  • Separate the organic layer, dry over anhydrous

    
    , and evaporate the solvent under reduced pressure to yield a white solid.
    
  • Recrystallize by dissolving the solid in a minimal amount of

    
     (2 mL) and precipitating with hexanes. Filter and dry in vacuo.
    
  • Checkpoint (Spectroscopic Validation):

    
     NMR (300 MHz, 
    
    
    
    ) must show a distinct broad peak at
    
    
    6.14 ppm integrating to 3H (
    
    
    ) and a doublet at
    
    
    1.23 ppm for the tert-butyl groups (18H) 3[3].
Protocol B: Synthesis of the Pre-Catalyst

Step-by-Step Methodology:

  • In a glovebox, charge a Schlenk flask with

    
     (1.0 equiv) and the 
    
    
    
    ligand (1.05 equiv). Note: If using the
    
    
    salt from Protocol A, add 1.05 equiv of triethylamine (
    
    
    ) to liberate the free ligand in situ.
  • Add anhydrous THF (10 mL/mmol) and stir at room temperature for 12 hours.

  • Checkpoint (Visual): The solution will transition from pale yellow to a deep brown/red color, indicating the displacement of CO ligands and coordination of the PN ligand.

  • Concentrate the solution to 20% volume and precipitate the complex using cold pentane.

  • Isolate the solid via vacuum filtration and wash twice with cold pentane to yield the pre-catalyst.

Protocol C: In-Situ Activation and Ester Hydrogenation

This protocol utilizes the pre-catalyst for the hydrogenation of esters to alcohols, a critical transformation in pharmaceutical scale-up 1[1].

Step-by-Step Methodology:

  • In a high-pressure Parr reactor inside a glovebox, combine the ester substrate (10 mmol), the iron pre-catalyst (0.05 mmol, 0.5 mol%), and

    
     (0.10 mmol, 1.0 mol%) in 5 mL of anhydrous ethanol.
    
  • Causality of Base: The strong base (

    
    ) serves a dual purpose: it neutralizes the HBr generated during the formation of the iron-hydride and deprotonates the amine to form the active amido-iron species.
    
  • Seal the reactor, bring it out of the glovebox, and purge the lines with

    
     gas three times.
    
  • Pressurize the reactor to 50 bar

    
     and heat to 80 °C for 16 hours with vigorous stirring (1000 rpm).
    
  • Cool the reactor to room temperature, carefully vent the

    
     gas, and analyze the crude mixture via GC-FID or 
    
    
    
    NMR.

Workflow L tBu-PN Ligand (Air-Sensitive) S HBF4 Salt (Air-Stable) L->S HBF4 (aq) CH2Cl2 C [FeBr2(CO)2(tBu-PN)] (Pre-Catalyst) L->C THF, RT S->C Et3N, THF P FeBr2(CO)4 (Iron Precursor) P->C A [Fe(H)2(CO)2(tBu-PN)] (Active Catalyst) C->A KOtBu, H2 Ethanol

Caption: Workflow for the preparation and in-situ activation of Iron-PN catalysts.

Data Presentation: Optimization & Performance

The efficiency of the Iron-PN system is highly dependent on the activation base and temperature. The following tables summarize quantitative optimization data for the hydrogenation of methyl benzoate to benzyl alcohol, highlighting the necessity of the base for the proton-shuttle mechanism 4[4].

Table 1: Comparative Catalytic Performance in Ester Hydrogenation
Catalyst SystemLoading (mol%)Base (Equiv to Cat)Temp (°C)Pressure (

bar)
Yield (%)

0.5KOtBu (2.0)8050> 95

0.5None (0.0)8050< 5

0.5KOtBu (2.0)8050> 98

Insight: The near-zero yield in the absence of a base definitively proves that the deprotonation of the


 moiety is an absolute requirement to unlock the Metal-Ligand Cooperation pathway.
Table 2: Optimization of Reaction Parameters (Iron-PN System)
EntryBase TypeBase EquivalentsSolventTime (h)Conversion (%)
1KOtBu1.0THF1645
2KOtBu2.0THF1688
3KOtBu 2.0 Ethanol 16 > 95
4

2.0Ethanol1612

Insight: Protic solvents like ethanol significantly enhance the reaction rate by stabilizing the polar transition states during the concerted proton/hydride transfer, whereas weaker bases like triethylamine are insufficient to fully generate the active amido-iron species.

References

  • Method for preparing a metal catalyst (WO2010043027A1).
  • The Role of Proton Shuttles in the Reversible Activation of Hydrogen via Metal–Ligand Cooperation . Journal of the American Chemical Society.[Link]

  • Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates . ACS Catalysis.[Link]

Sources

Application Note: Synthesis, Causality, and Handling of Schiff Base Pincer Ligands Derived from 2-(Di-t-butylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Design Principles

The rational design of transition metal catalysts relies heavily on the precise engineering of their ligand frameworks. 2-(Di-t-butylphosphino)ethylamine is a privileged, highly reactive synthon used to construct tridentate PNN and PNP pincer ligands. The structural causality of this molecule is twofold:

  • Steric Bulk & Electron Richness: The di-tert-butylphosphine (

    
    ) moiety provides immense steric shielding and strong 
    
    
    
    -donation. This electron richness is critical for stabilizing low-valent metal centers (e.g., Ru(II), Fe(II), Mn(I)) and facilitating oxidative addition steps during catalysis.
  • Hemilabile/Redox-Active Linkage: The primary ethylamine arm allows for facile Schiff base condensation with various aldehydes (such as 2-pyridinecarboxaldehyde). The resulting imine (

    
    ) bond acts as a redox-non-innocent or hemilabile coordination site, enabling metal-ligand cooperative (MLC) substrate activation.
    

Complexes bearing these specific PNN architectures have revolutionized the field of sustainable chemistry, proving highly effective in the catalytic amination of biomass-derived oxygenates and the dehydrogenation of alcohols 1.

Mechanistic Insights & Causality in Reaction Design

The synthesis of the PNN ligand via Schiff base condensation proceeds through the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a transient hemiaminal intermediate. Subsequent dehydration yields the target imine.

The Causality of Avoiding Acid Catalysis: While traditional Schiff base syntheses frequently employ Brønsted or Lewis acid catalysts to activate the carbonyl group, this protocol strictly avoids acid additives . Recent mechanistic studies have demonstrated that acid catalysis can radically alter the reaction trajectory of amine-aldehyde condensations, driving the equilibrium toward unintended bis- or tris-methane derivatives rather than the target Schiff base 2. Furthermore, the highly Lewis-basic


 group is highly susceptible to protonation, which would deactivate the ligand and prevent subsequent metalation.

Instead of kinetic acceleration via acid, we drive the thermodynamic equilibrium (Le Chatelier’s principle) using a strictly neutral dehydrating agent (anhydrous


) in an aprotic solvent.

SchiffBaseWorkflow cluster_0 Phase 1: Reagent Preparation (Glovebox) cluster_1 Phase 2: Condensation & Dehydration (Schlenk Line) cluster_2 Phase 3: Self-Validation & Isolation N1 2-(Di-t-butylphosphino)ethylamine [Electron-Rich Synthon] N3 Hemiaminal Intermediate [Transient] N1->N3 Nucleophilic Addition (Neutral Conditions) N2 2-Pyridinecarboxaldehyde [Electrophile] N2->N3 N5 PNN Schiff Base Ligand [Target Product] N3->N5 Dehydration (-H2O) N4 Anhydrous MgSO4 [Water Scavenger] N4->N5 Drives Equilibrium (Le Chatelier) N6 31P NMR Validation [Check for Oxide] N5->N6 Aliquot Sampling

Fig 1: Workflow and causality in the synthesis of the PNN Schiff base ligand.

Experimental Protocol: A Self-Validating System

Due to the extreme sensitivity of the


 moiety to atmospheric oxygen (rapidly forming phosphine oxide), this protocol must be executed using rigorous Schlenk line or glovebox techniques. The protocol is designed to be self-validating , utilizing in-process NMR to confirm success before proceeding to metalation.
Materials Required:
  • 2-(Di-t-butylphosphino)ethylamine: 5.0 mmol (0.946 g)

  • 2-Pyridinecarboxaldehyde: 5.25 mmol (0.562 g) – Causality: A 5% stoichiometric excess ensures the complete consumption of the highly valuable aminophosphine.

  • Anhydrous Magnesium Sulfate (

    
    ):  ~2.0 g
    
  • Anhydrous, Degassed Dichloromethane (DCM): 25 mL – Causality: Aprotic DCM prevents hydrogen-bonding stabilization of the hemiaminal, accelerating dehydration.

Step-by-Step Methodology:
  • Inert Preparation: Inside a nitrogen-filled glovebox, weigh the 2-(di-t-butylphosphino)ethylamine and anhydrous

    
     into a 100 mL Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and transfer it to a Schlenk line (Argon).
    
  • Solvent Addition: Inject 25 mL of anhydrous, degassed DCM into the Schlenk flask via a gas-tight syringe. Stir to suspend the

    
    .
    
  • Electrophile Addition: Slowly inject the 2-pyridinecarboxaldehyde dropwise over 5 minutes at room temperature.

  • Maturation: Allow the reaction mixture to stir vigorously at room temperature for 12 to 16 hours. The

    
     acts as a thermodynamic sink, sequestering the generated water and driving the condensation to completion.
    
  • Filtration: Under a positive flow of Argon, filter the suspension through a Schlenk frit packed with dried Celite into a secondary Schlenk flask. This removes the hydrated

    
     salts. Wash the frit with an additional 10 mL of degassed DCM.
    
  • Concentration: Remove the DCM under reduced pressure (high vacuum) to yield the crude PNN ligand as a viscous, pale-yellow oil.

  • Self-Validation Gate (Critical Step): Immediately dissolve a 10 mg aliquot of the crude product in anhydrous

    
     (prepared in the glovebox) and acquire a 
    
    
    
    NMR spectrum.
    • Pass Condition: A single sharp peak at ~26 ppm. Proceed to storage or metalation.

    • Fail Condition: Presence of a peak at ~20 ppm (incomplete reaction) or ~55-65 ppm (oxidation). See Troubleshooting.

Quantitative Data & Characterization

The success of the protocol is strictly defined by the quantitative shift in the NMR spectra. The table below summarizes the expected spectroscopic data and yields, serving as the benchmark for protocol validation.

Compound State

NMR Shift (ppm)

NMR Imine Shift (ppm)
Typical Yield (%)Diagnostic Indicator
Free Amine Precursor ~ 20.0N/AN/AUnreacted starting material
PNN Schiff Base Ligand ~ 25.5 - 28.0~ 8.3 - 8.5 (s, 1H)85 - 95Successful condensation
Phosphine Oxide (Byproduct) ~ 55.0 - 65.0Variable< 5Atmospheric oxygen leak
Bis-methane Byproduct VariableN/A0 (if neutral)Acid-catalyzed side reaction

Troubleshooting & Diagnostics

  • Issue: High concentration of Phosphine Oxide (>5% in

    
     NMR). 
    
    • Causality: The

      
       group has scavenged oxygen.
      
    • Correction: Verify the integrity of the Schlenk line vacuum (must be <

      
       mbar). Ensure the DCM was thoroughly degassed via at least three freeze-pump-thaw cycles.
      
  • Issue: Unreacted Aminophosphine remaining after 16 hours.

    • Causality: The thermodynamic equilibrium was not sufficiently driven forward, likely due to saturated or inactive

      
      .
      
    • Correction: Ensure the

      
       is strictly anhydrous (freshly activated in a vacuum oven at 200 °C). Alternatively, activated 3Å molecular sieves can be substituted.
      

References

  • Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates.
  • Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands.The Journal of Organic Chemistry.

Sources

Application Note: Dehydrogenative Coupling Catalysis Using 2-(Di-t-butylphosphino)ethylamine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable, atom-economical chemical synthesis has elevated the importance of Acceptorless Dehydrogenative Coupling (ADC). At the forefront of this movement are ruthenium complexes bearing the 2-(di-tert-butylphosphino)ethylamine ligand (commonly referred to as


Bu-PN). This application note provides an authoritative guide on the deployment of 

Bu-PN ruthenium catalysts for the synthesis of amides from alcohols and amines, and the dehydrogenation of formic acid. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between fundamental organometallic mechanisms and highly reproducible, self-validating laboratory protocols.

Mechanistic Foundations: The Power of Metal-Ligand Cooperation (MLC)

The exceptional catalytic activity of


Bu-PN ligated ruthenium complexes—such as Dichlorobis[2-(di-tert-butylphosphino)ethylamine]ruthenium(II)—stems from Metal-Ligand Cooperation (MLC) . Unlike classical catalysis where the ligand acts merely as a steric and electronic spectator, the 

Bu-PN ligand actively participates in bond breaking and making[1].
Causality Behind Ligand Design
  • Steric Shielding (

    
    Bu groups):  The bulky tert-butyl groups on the phosphorus atom enforce a rigid coordination sphere. This prevents the formation of inactive, dimeric ruthenium species and accelerates the reductive elimination of hydrogen gas.
    
  • Proton Shuttle (Ethylamine arm): The primary amine (-NH₂) undergoes reversible deprotonation in the presence of a base (e.g., KOtBu) to form a highly reactive 16-electron Ru-amido intermediate. This species activates substrate O-H or N-H bonds via an outer-sphere mechanism, bypassing the high-energy barrier of direct oxidative addition to the metal center[1].

Mechanism Precat Ru-Amine Precatalyst (18e- Stable) Amido Ru-Amido Active Species (16e- Reactive) Precat->Amido Base (-HCl) Alkoxo Ru-Alkoxo Intermediate (Substrate Bound) Amido->Alkoxo + Alcohol Hydride Ru-Hydride Species (Product Released) Alkoxo->Hydride β-H Elimination Hydride->Amido - H2 (Gas)

Metal-Ligand Cooperation (MLC) cycle for dehydrogenative catalysis.

Application I: Acceptorless Dehydrogenative Coupling (ADC) to Amides

Amide bond formation is arguably the most critical reaction in pharmaceutical synthesis. Traditional methods rely on stoichiometric coupling reagents that generate massive chemical waste. Using


Bu-PN Ru(II) catalysts, amides can be synthesized directly from primary alcohols and amines, producing only hydrogen gas as a byproduct[2].
Reaction Dynamics

The reaction is thermodynamically driven by the continuous removal of H₂ gas. If conducted in a closed system, the reaction reaches an equilibrium and stalls. Therefore, an open-reflux system under an inert gas sweep is mandatory. demonstrate that these catalysts achieve remarkable turnover frequencies when the reaction environment is properly engineered[2].

Table 1: Quantitative Performance of Ru-


Bu-PN in ADC of Alcohols and Amines 
Substrate 1 (Alcohol)Substrate 2 (Amine)Catalyst LoadingTemp / TimeYield (%)
Benzyl alcoholBenzylamine0.5 mol%110 °C / 12 h>95%
1-HexanolAniline1.0 mol%130 °C / 24 h88%
EthanolEthylenediamine2.0 mol%155 °C / 12 h82%

Application II: Formic Acid Dehydrogenation (FAD)

Formic acid is a highly promising liquid organic hydrogen carrier (LOHC). The


Bu-PN ruthenium framework has been adapted for base-free Formic Acid Dehydrogenation (FAD). The amine arm of the ligand participates in critical hydrogen-bonding with the formic acid proton, stabilizing the transition state and facilitating rapid H₂ generation[3]. have shown exceptional stability, reaching turnover numbers (TON) of up to 600,000[4].

Table 2: Formic Acid Dehydrogenation (FAD) Performance Metrics

Catalyst SystemAdditiveTemp (°C)TOF (h⁻¹)TON
Ru-

Bu-PN
None (Base-Free)502,38095,000
Ru-

Bu-PN
Et₃N (Stoichiometric)907,3331,100,000

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocol for ADC amide synthesis is designed as a self-validating system . It incorporates internal standards and visual checkpoints to prevent false positives and ensure data reliability.

Workflow A 1. Glovebox Prep (Inert Atmosphere) B 2. Catalyst Activation (KOtBu Addition) A->B C 3. Open-System Reflux (H2 Gas Release) B->C D 4. Validation Checkpoint (Bubbler Monitoring) C->D E 5. GC-MS Analysis (Internal Standard) D->E

Self-validating workflow for acceptorless dehydrogenative coupling.

Protocol: Synthesis of N-Benzylbenzamide via ADC

Reagents Required:

  • Dichlorobis[2-(di-tert-butylphosphino)ethylamine]ruthenium(II) (0.5 mol%)

  • Potassium tert-butoxide (KOtBu) (1.2 mol%)

  • Benzyl alcohol (1.0 mmol)

  • Benzylamine (1.1 mmol)

  • Mesitylene (0.5 mmol, Internal Standard)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox): Inside an N₂-filled glovebox, weigh the Ru-

    
    Bu-PN precatalyst and KOtBu into an oven-dried Schlenk tube equipped with a magnetic stir bar.
    
    • Causality: KOtBu is strictly required to neutralize the inner-sphere chloride ligands and deprotonate the ethylamine arm, generating the active 16-electron Ru-amido species. Failure to exclude moisture here will quench the strong base and kill the catalyst.

  • Substrate & Standard Addition: Add anhydrous toluene (2.0 mL), followed by benzyl alcohol, benzylamine, and mesitylene. Seal the Schlenk tube.

    • Causality: Mesitylene is chemically inert under these conditions. Adding it at time-zero establishes a locked molar ratio, allowing for precise GC-MS quantification later without the errors associated with isolation losses.

  • Open-System Reflux: Transfer the Schlenk tube to a fume hood. Connect it to a Schlenk line, attach a reflux condenser, and top the condenser with a mineral oil bubbler. Open the system to a gentle Argon sweep and heat the oil bath to 110 °C.

    • Causality: The reaction produces H₂. If the system is closed, the buildup of H₂ pressure will force the reverse reaction (hydrogenation of the amide). The bubbler allows H₂ to escape, driving the equilibrium forward via Le Chatelier's principle.

  • Validation Checkpoint (In-Process): Observe the mineral oil bubbler. Within 15-30 minutes of reaching 110 °C, steady bubbling must occur (distinct from solvent boiling).

    • Troubleshooting: If bubbling ceases prematurely (< 6 hours), the catalyst has likely deactivated (suspect oxygen ingress) or the substrate has fully converted.

  • Quench and Analysis: After 12 hours, cool the reaction to room temperature. Expose the mixture to air to deliberately deactivate the catalyst. Filter through a short pad of silica gel (eluting with ethyl acetate) to remove ruthenium salts. Analyze the filtrate via GC-MS, comparing the product peak area against the mesitylene internal standard to calculate the precise yield.

References

  • Ruthenium-mediated nucleophilic aromatic substitution of hydrogen in benzene. Chemical Science (RSC Publishing), 2025. URL:[Link]

  • Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis, 2023. URL:[Link]

  • Transition metal pincer catalysts for formic acid dehydrogenation: a mechanistic perspective. Frontiers in Chemistry, 2021. URL:[Link]

  • Formic Acid Dehydrogenation via an Active Ruthenium Pincer Catalyst Immobilized on Tetra-Coordinated Aluminum Hydride Species Supported on Fibrous Silica Nanospheres. ACS Catalysis, 2022. URL:[Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of 2-(Di-t-butylphosphino)ethylamine during handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability of 2-(Di-t-butylphosphino)ethylamine

Executive Summary

You are likely using 2-(Di-t-butylphosphino)ethylamine (CAS: 55665-85-9 or similar analogues) as a bulky, electron-rich ligand for palladium or nickel-catalyzed cross-couplings (e.g., Buchwald-Hartwig).

The Critical Hazard: This compound combines a primary amine with a bulky alkyl phosphine . It faces a dual threat:

  • Rapid Oxidation: The electron-rich phosphorus atom reacts with atmospheric oxygen to form the phosphine oxide (

    
    ).
    
  • Carbamate Formation: The primary amine reacts with atmospheric

    
     to form carbamates.
    

This guide replaces standard "handle with care" advice with specific, causal troubleshooting protocols.

Module 1: Emergency Triage (Status Check)

Q: "I suspect my ligand has been exposed to air. How do I confirm its purity before committing it to a reaction?"

A: Do not rely on visual inspection alone. While the pure compound is a colorless liquid , the oxidized product is often also colorless. You must use


P NMR  for validation.
Protocol: The Self-Validating NMR Check
  • Sampling: Inside a glovebox or under positive

    
     flow, withdraw 
    
    
    
    of the ligand.
  • Solvent: Dissolve in anhydrous, degassed

    
     (Benzene-
    
    
    
    ) or
    
    
    (Chloroform-
    
    
    ).
    • Note: If using

      
      , ensure it is neutralized (filtered through basic alumina) to prevent acid-catalyzed degradation.
      
  • Analysis: Run a standard proton-decoupled

    
    P NMR.
    
SpeciesApproximate Chemical Shift (

ppm)
Signal Characteristics
Active Ligand (

)
+20 to +40 ppm Sharp singlet
Oxidized Ligand (

)
+55 to +75 ppm Shifted downfield (approx. +30 ppm shift)
Protonated Salt (

)
varies Doublet (seen if solvent is acidic)

Pass/Fail Criteria: If the Oxide peak integrates to


 of the total phosphorus signal, purification is required, or the batch should be discarded for sensitive catalytic cycles.

Module 2: Storage & Handling Fundamentals

Q: "I received the compound in a bottle. How do I store it to prevent degradation over months?"

A: This compound is a liquid at room temperature. The primary failure mode is septum fatigue leading to slow oxygen diffusion.

The "Cold & Inert" Protocol:

  • Temperature: Store at 2–8°C (Refrigerator).

    • Causality: Oxidation is a kinetic process. Lowering temperature significantly reduces the rate of reaction with trace oxygen (Arrhenius equation).

  • Headspace: Always backfill with Argon rather than Nitrogen if possible.

    • Causality: Argon is heavier than air and forms a "blanket" over the liquid surface, whereas Nitrogen mixes more readily with intruding air.

  • Seal Integrity: Wrap the cap/septum junction with Parafilm or electrical tape. If the septum has been punctured more than 5 times, replace the cap inside a glovebox.

Module 3: Reaction Setup (The Danger Zone)

Q: "I need to transfer this liquid into my reaction vessel. What is the safest method?"

A: Never pour this reagent. Use the Overpressure Syringe Transfer technique. Pouring introduces turbulence that mixes the liquid with headspace air.

Visual Guide: The Overpressure Transfer Logic

G Start Start: Sealed Bottle (Under Inert Gas) Step1 1. Insert Gas Inlet (Pressurize Bottle) Start->Step1 Step2 2. Insert Syringe (Plunger Depressed) Step1->Step2 Step3 3. Allow Gas Pressure to Push Liquid into Syringe Step2->Step3 Passive Fill Fail AVOID: Pulling Plunger (Creates Vacuum/Bubbles) Step2->Fail Active Pulling Step4 4. Transfer to Reaction (Through Septum) Step3->Step4

Figure 1: Overpressure transfer minimizes vacuum formation, preventing air from being sucked in through the needle seal.[1]

Detailed Protocol:

  • Connect the reagent bottle to a Schlenk line (Argon/Nitrogen) via a needle inlet.

  • Pressurize the bottle slightly (2-3 psi).

  • Insert a purge-flushed syringe through the septum.

  • Do not pull the plunger. Let the internal gas pressure push the liquid into the syringe. This prevents micro-bubbles of air from entering through the plunger seal (a common failure point).

  • Inject directly into the reaction vessel which must already be under inert gas.

Module 4: Solvent Compatibility

Q: "I'm using anhydrous THF from a solvent system. Is that good enough?"

A: Often, no. "Anhydrous" means free of water, not free of Oxygen. Alkyl phosphines are scavengers for dissolved oxygen.

Data: Oxygen Solubility in Common Solvents (Concentration of


 in air-saturated solvents at 25°C)
Solvent

(mM)
Risk LevelRecommended Degassing
THF ~2.10High Freeze-Pump-Thaw (3 cycles)
Toluene ~1.80Medium Sparging (Argon, 20 min)
Water ~0.26LowSparging
DCM ~2.20High Freeze-Pump-Thaw

Recommendation: For 2-(Di-t-butylphosphino)ethylamine, sparging is the minimum requirement . If the reaction is catalytic and low-loading (<1 mol% Pd), Freeze-Pump-Thaw is mandatory to prevent catalyst death.

Module 5: Troubleshooting Reaction Failures

Q: "My cross-coupling yield is low (<20%). Is it the ligand?"

A: Use this logic flow to diagnose the failure.

Diagnosis Start Low Yield Observed Check1 Check Reaction Color Start->Check1 Black Solution is Black/Precipitate Check1->Black Orange Solution remains Orange/Yellow Check1->Orange PdBlack Pd Black Formation: Ligand Oxidized or Insufficient Ligand:Pd Ratio Black->PdBlack NoReact Catalyst Resting State: Oxidative Addition Failed (Substrate Issue) Orange->NoReact Action1 Action: Increase Ligand:Pd Ratio to 2:1 or Check 31P NMR PdBlack->Action1 Action2 Action: Check Substrate Electronics/Sterics NoReact->Action2

Figure 2: Diagnostic tree for catalytic failure. "Pd Black" (precipitated metal) indicates the ligand failed to stabilize the metal, usually due to oxidation.

References

  • Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. Sigma-Aldrich.[1]

  • Oxygen Solubility in Solvents: Battino, R., et al. "The Solubility of Oxygen and Ozone in Liquids." Journal of Physical and Chemical Reference Data, 1983.

  • Phosphine Ligand Oxidation: "Preparation and Handling of Air-Sensitive Ligands." Strem Chemicals (Ascensus).

  • NMR Shifts of Phosphines: "31P NMR Chemical Shifts." University of Wisconsin-Madison Chemistry Department. (Note: Generalized reference for alkyl phosphine shifts).

Sources

Purification techniques for 2-(Di-t-butylphosphino)ethylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Di-tert-butylphosphino)ethylamine Synthesis & Purification

Welcome to the Advanced Technical Support Center for the synthesis and handling of 2-(Di-tert-butylphosphino)ethylamine (CAS: 1053658-84-6). As a highly versatile bidentate P,N-ligand, this compound is a critical building block for Buchwald-Hartwig cross-couplings, the preparation of active transition metal catalysts (e.g., Ru, Mo, and Fe pincer complexes)[1], and the selective reduction of cysteine-engineered antibodies in antibody-drug conjugates (ADCs)[2].

Handling this molecule presents a dual challenge: the extreme air-sensitivity of the electron-rich di-tert-butylphosphine moiety and the nucleophilicity of the primary amine. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and self-validating workflows to ensure the high-yield, high-purity isolation of this ligand.

Workflow Visualization: Purification Strategies

G A Crude 2-(Di-t-butylphosphino)ethylamine (Contains Oxides & Unreacted Amines) B Pathway 1: High-Vacuum Distillation (Thermal Stress Risk) A->B Heat + Vacuum C Pathway 2: HBF4 Salt Formation (Chemical Precipitation) A->C + aq. HBF4 D Fractional Collection (Inert Atmosphere) B->D Distillate E Washing (Et2O) & Base Deprotection C->E Isolate Solid F Pure 2-(Di-t-butylphosphino)ethylamine (Target Ligand) D->F Condensation E->F + NaOH / CH2Cl2

Fig 1: Purification workflows for 2-(di-t-butylphosphino)ethylamine comparing extraction methods.

Troubleshooting & FAQs

Q1: My distilled 2-(Di-tert-butylphosphino)ethylamine is consistently contaminated with phosphine oxides. How can I prevent this? A: The di-tert-butylphosphine group is highly electron-rich and prone to rapid oxidation upon exposure to trace oxygen. High-vacuum distillation often exacerbates this if the Schlenk line or distillation apparatus has micro-leaks, as thermal stress dramatically accelerates the oxidation rate. Solution & Causality: Ensure your system achieves a vacuum of at least


 mbar. Prior to distillation, thoroughly degas the crude mixture using three freeze-pump-thaw cycles. Alternatively, avoid thermal stress entirely by utilizing the chemical precipitation method (HBF4 salt formation)[1], which locks the phosphine in an oxidation-resistant state during purification.

Q2: I want to avoid high-vacuum distillation entirely. Is there a bench-stable intermediate I can form to purify the ligand? A: Yes. The most robust, scalable alternative to distillation is the formation of an acid addition salt using tetrafluoroboric acid (HBF4)[1]. Causality: Reacting the crude mixture with aqueous HBF4 protonates the basic sites of the molecule. Because of the bulky, lipophilic tert-butyl groups, the resulting tetrafluoroborate salt remains soluble in dichloromethane (CH2Cl2) but becomes completely insoluble in diethyl ether (Et2O)[1]. This differential solubility allows you to selectively precipitate the pure salt using Et2O, washing away unreacted neutral phosphines and organic byproducts. The resulting white solid is bench-stable and can be stored without an inert atmosphere until the free ligand is needed.

Q3: How do I handle and store the purified free ligand to maintain its integrity? A: Once free-based, the pure liquid ligand must be handled strictly inside a glovebox or via standard Schlenk techniques. For long-term storage, it is highly recommended to store it as a dilute solution (e.g., 10 wt. % in THF) over activated molecular sieves at -20 °C. Dilution significantly reduces bimolecular degradation pathways and makes volumetric dispensing highly reproducible for downstream catalytic setups.

Quantitative Data: Purification Method Comparison

Purification TechniqueYield Recovery (%)Purity (%)ScalabilityKey AdvantageMajor Limitation
High-Vacuum Distillation 60–75%>95%HighSolvent-free final productRequires specialized Schlenk distillation setup; high thermal degradation risk.
HBF4 Salt Precipitation 80–85%>98%Medium-HighCreates a benchtop-stable, oxidation-resistant intermediate.Requires biphasic basic workup for free-basing prior to use.
Borane (BH3) Protection 50–65%>99%LowComplete oxidation prevention during column chromatography.Requires harsh DABCO deprotection and extensive solvent removal.

Step-by-Step Experimental Protocol: HBF4 Salt Precipitation & Free-Basing

This self-validating protocol ensures that only the target P,N-ligand is isolated. The visual cue of a white precipitate confirms successful salt formation, while the biphasic extraction guarantees the removal of inorganic salts.

Part 1: Salt Formation (Protection)

  • Dissolution: In a Schlenk flask under argon, dissolve 0.50 g (2.64 mmol) of crude 2-(di-tert-butylphosphino)ethylamine in 10 mL of anhydrous CH2Cl2[1].

  • Precipitation: Dropwise, add 0.69 mL of an aqueous HBF4 solution (48 wt%) via a gas-tight syringe[1]. Stir vigorously for 30 minutes at ambient temperature.

  • Phase Separation & Isolation: Stop stirring and allow the phases to separate. Extract the lower organic layer (CH2Cl2)[1]. Causality: Despite being a highly polar salt, the bulky di-tert-butyl groups impart sufficient lipophilicity for the product to partition completely into the CH2Cl2 phase, leaving excess aqueous acid behind. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to dryness under vacuum to yield a white solid[1].

  • Washing: Wash the white solid thoroughly with degassed diethyl ether (Et2O) (3 x 5 mL)[1]. Mechanistic Note: Et2O selectively solubilizes unreacted neutral phosphines and non-basic organic impurities, leaving the pure HBF4 salt intact on the frit.

Part 2: Free-Basing (Deprotection) 5. Suspension: Suspend the purified HBF4 salt in 10 mL of strictly degassed CH2Cl2 under argon. 6. Neutralization: Slowly add a degassed 1M NaOH aqueous solution until the aqueous layer reaches a pH > 12. Stir vigorously for 15 minutes. Causality: The strong base deprotonates the ammonium/phosphonium sites, destroying the salt complex and driving the neutral, lipophilic ligand back into the CH2Cl2 phase. 7. Extraction: Separate the organic layer using a Schlenk frit or cannula transfer. Extract the aqueous layer once more with 5 mL of degassed CH2Cl2. 8. Concentration: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure 2-(di-tert-butylphosphino)ethylamine as a colorless liquid.

References

  • [1] Title: WO2010043027A1 - Method for preparing a metal catalyst - Google Patents Source: google.com URL:

  • [2] Title: US20210017222A1 - Selective reduction of antibodies - Google Patents Source: google.com URL:

Sources

Technical Support Center: Optimizing Pincer Ligand Synthesis with 2-(Di-t-butylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist specializing in organometallic chemistry, I have designed this guide to help researchers and drug development professionals overcome the notorious bottlenecks associated with synthesizing highly sterically hindered pincer ligands.

Pincer ligands derived from 2-(Di-t-butylphosphino)ethylamine —such as the aliphatic PNP-tBu and NNP systems—are critical for stabilizing low-valent transition metals (e.g., Mo, Ru, Fe) in challenging catalytic cycles. These include the semihydrogenation of alkynes[1] and the catalytic amination of biomass-derived oxygenates[2]. However, the synthesis of these tridentate ligands via condensation or substitution[3] is frequently plagued by low yields, incomplete coupling, and rapid oxidation.

This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to maximize your synthetic yield.

Validated Experimental Protocol: Synthesis of Bis[2-(di-tert-butylphosphino)ethyl]amine (PNP-tBu)

To achieve high yields, the protocol must overcome two major barriers: the extreme steric hindrance of the tert-butyl groups (which retards substitution kinetics) and the high electron density on the phosphorus atom (which makes it a prime target for oxidation).

Self-Validating System Rule: Never proceed to the next step without confirming the intermediate's integrity via


P NMR.
Step-by-Step Methodology
  • Apparatus Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Cycle the flask on a high-vacuum Schlenk line (< 10 mTorr) with ultra-high purity Argon at least three times.

  • Reagent Charging: Inside an Argon-filled glovebox (< 1 ppm O

    
    , < 1 ppm H
    
    
    
    O), dissolve 2-(Di-t-butylphosphino)ethylamine (1.0 eq, 10 mmol) in 30 mL of strictly anhydrous, freeze-pump-thaw degassed tetrahydrofuran (THF).
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) to the solution. Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, while its basicity efficiently neutralizes the HCl byproduct.

  • Electrophile Coupling: Transfer the flask to the Schlenk line. At 0 °C, add 2-chloroethyl(di-tert-butyl)phosphine (1.05 eq, 10.5 mmol) dropwise via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 65 °C (reflux) for 48 hours. Causality: The bulky tert-butyl groups create significant steric clash in the transition state. Room temperature kinetics are too slow; sustained thermal energy is required to drive the S

    
    2 substitution to completion.
    
  • In-Process Validation: Extract a 0.1 mL aliquot under Argon, dilute in degassed C

    
    D
    
    
    
    , and acquire a
    
    
    P NMR spectrum. You must observe the product peak (typically +10 to +25 ppm depending on exact solvent/concentration). If the conversion is >95% and no P(V) oxide peaks (+40 to +60 ppm) are present, proceed to workup.
  • Workup & Purification: Filter the precipitated DIPEA·HCl salts through a Schlenk frit under Argon. Concentrate the filtrate under high vacuum. Purify the resulting viscous oil via Kugelrohr vacuum distillation or recrystallization from cold, degassed pentane (-30 °C).

Process Workflow Visualization

LigandSynthesis A 2-(Di-t-butylphosphino)ethylamine Starting Material B Schlenk Line / Glovebox Setup < 1 ppm O2 and H2O A->B C Coupling Reaction (Electrophile + DIPEA in THF, 65°C) B->C D 31P NMR In-Process Control Check for P(V) Oxide Peak C->D D->C Incomplete (Add Base/Time) E Anaerobic Filtration (Remove Amine Salts) D->E Conversion > 95% F Vacuum Distillation / Cold Pentane Recrystallization E->F G High-Yield Pincer Ligand (e.g., PNP-tBu) F->G

Workflow for optimizing pincer ligand synthesis under strict air-free conditions.

Yield Optimization Data

The following table summarizes the quantitative impact of reaction parameters on the isolated yield of the PNP-tBu ligand. Note the critical relationship between base selection, temperature, and atmospheric integrity.

Reaction ConditionBase UsedTemp (°C)SolventTime (h)Isolated Yield (%)P(V) Oxide Impurity (%)
Standard (Control)TEA25THF2422< 5
Elevated TempTEA65THF2445< 5
Optimized DIPEA 65 THF 48 78 < 2
Poor DegassingDIPEA65THF4835> 40

Troubleshooting & FAQs

Q1: My final product shows a significant


P NMR peak around +40 to +60 ppm instead of the expected +10 to +20 ppm. What is happening, and how do I fix it? 
Answer:  The downfield shift is the classic signature of phosphine oxidation (P(III) oxidizing to P(V)=O). Causality: The electron-donating nature of the di-tert-butyl groups makes the phosphorus lone pair highly electron-rich, drastically increasing its susceptibility to oxidation by trace O

. Fix: Your system's atmospheric integrity is compromised. Ensure your Schlenk line achieves < 10 mTorr vacuum. Degas all solvents using at least three freeze-pump-thaw cycles. Do not rely solely on nitrogen sparging, as it is insufficient for highly electron-rich alkylphosphines.

Q2: The coupling reaction stalls at ~50% conversion despite using an excess of base. How can I force it to completion? Answer: Steric clash is dominating your reaction kinetics. The bulky tert-butyl groups on the phosphine and the incoming electrophile heavily retard the S


2 trajectory. Furthermore, if the base is too weak or too nucleophilic, the equilibrium of the substitution is not driven forward effectively.
Fix:  Switch from Triethylamine (TEA) to a stronger, more sterically hindered base like DIPEA. If the reaction still stalls, consider deprotonating the 2-(Di-t-butylphosphino)ethylamine with NaH or n-BuLi prior to adding the electrophile to create a much stronger nitrogen nucleophile.

Q3: How do I separate the final pincer product from unreacted 2-(Di-t-butylphosphino)ethylamine without using column chromatography? Answer: Silica gel chromatography should be avoided; it often leads to severe yield losses due to irreversible binding or oxidation of the phosphine on the acidic silica surface. Fix: Utilize high-vacuum fractional distillation (Kugelrohr) if the molecular weight permits. Alternatively, perform selective precipitation: the starting primary amine is generally much more soluble in cold hexanes/pentane than the coupled secondary amine pincer product. Dissolve the crude mixture in a minimal amount of pentane and cool to -30 °C to crystallize the product.

Q4: I am observing cleavage of the P-C bond during synthesis. What causes this degradation? Answer: P-C bond cleavage in these aliphatic systems usually occurs due to the presence of trace moisture at elevated temperatures, leading to hydrolysis, or the use of overly harsh bases (like excess t-BuLi at room temperature) which can induce elimination reactions. Fix: Rigorously dry your starting materials. If using strong organolithium bases to activate the amine, ensure the addition is done at -78 °C and allowed to warm slowly to prevent side-reactions.

References

1.[2] "Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates", ACS Catalysis. URL:[Link] 2.[1] "Low-Valent Molybdenum PNP Pincer Complexes as Catalysts for the Semihydrogenation of Alkynes", Organometallics. URL:[Link] 3.[3] "Synthesis, Characterization and catalytic Activity of P-N Bond containing Transition Metal Pincer Complexes", TU Wien ReposiTUm. URL:[Link]

Sources

Technical Guide: Purification & Recovery of 2-(Di-t-butylphosphino)ethylamine

[1][2]

Executive Summary

2-(Di-t-butylphosphino)ethylamine is a specialized ligand featuring a bulky, electron-rich phosphine and a primary amine.[1][2] Its primary instability mode is oxidation of the phosphorus(III) center to the phosphine oxide (P=O) upon exposure to air. This impurity drastically alters the ligand's coordination chemistry, often killing catalytic activity.

Because this compound contains both a phosphine and a primary amine , standard purification methods (like acidic extraction) must be modified.[1] This guide presents two primary workflows: Chemical Reduction (for rapid recovery of solutions) and HBF₄ Salt Crystallization (for rigorous purification and storage).[1][2]

Part 1: Diagnostic & Detection

Before initiating purification, quantify the impurity level.

Method: ³¹P NMR Spectroscopy

  • Solvent: C₆D₆ or CDCl₃ (degassed).[1]

  • Reference: H₃PO₄ (0 ppm).[1]

SpeciesApproximate Shift (δ ppm)Signal Characteristics
Product (P-III) +20 to +45 ppm Singlet (broadened if proton-coupled)
Impurity (P=O) +55 to +85 ppm Sharp Singlet (shifted +30-40 ppm downfield)

Analyst Note: The bulky tert-butyl groups cause a "crossover" effect, shifting the signal downfield compared to simple alkyl phosphines. The oxide will always appear significantly downfield of the parent phosphine.

Part 2: Troubleshooting & Decision Matrix

Use this decision matrix to select the appropriate workflow for your situation.

purification_decisionStartStart: Oxidized Ligand DetectedStateWhat is the physical state?Start->StateLiquidSolution / OilState->LiquidLiquidSolidSolid / ResidueState->SolidSolidPurityImpurity Level?Low< 10% OxidePurity->LowPurity->LowAlternativeHigh> 10% OxidePurity->HighLiquid->PurityMethod2Method 2: HBF4 Salt Crystallization(Deep purification)Solid->Method2Best for solidsMethod1Method 1: Silane Reduction(In-situ recovery)Low->Method1Method3Vacuum Distillation(High vacuum required)Low->Method3AlternativeHigh->Method2

Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity levels and physical state.[1]

Part 3: Protocols
Method 1: Silane Reduction (The "Fix-it" Protocol)

Best for: Recovering slightly oxidized solutions without isolation.[1][2]

Mechanism: Phenylsilane (PhSiH₃) selectively reduces the P=O bond to P-III.[1] Unlike trichlorosilane (HSiCl₃), phenylsilane is compatible with the primary amine and does not generate HCl byproducts that would salt out the ligand [1].

Reagents:

  • Phenylsilane (PhSiH₃) [CAS: 694-53-1][1]

  • Solvent: Toluene (anhydrous, degassed)[2]

Protocol:

  • Inert Atmosphere: Perform all steps under Nitrogen or Argon.[1][2]

  • Dissolution: Dissolve the crude mixture in Toluene (approx. 0.5 M concentration).[1]

  • Addition: Add 1.2 - 1.5 equivalents of Phenylsilane relative to the estimated amount of oxide.

  • Heating: Heat the mixture to 80–100 °C for 4–12 hours. Monitor via ³¹P NMR.

  • Workup:

    • Cool to room temperature.[2][3]

    • Remove solvent and excess silane/siloxane byproducts under high vacuum (0.1 mmHg).[1]

    • Note: The siloxane byproducts are volatile but may require heating during vacuum application to remove completely.

Method 2: HBF₄ Salt Crystallization (The "Deep Clean" Protocol)

Best for: Heavily oxidized material, long-term storage, or obtaining analytical purity.[1][2]

Mechanism: This method exploits the basicity difference and solubility rules.

  • The Product: Contains two basic sites (Phosphine + Amine). With excess HBF₄, it forms a dicationic salt: [tBu₂PH-CH₂CH₂-NH₃]²⁺ [BF₄⁻]₂.[1]

  • The Impurity (Oxide): The P=O is not basic enough to protonate under these conditions. Only the amine protonates, forming a monocationic salt: [tBu₂P(O)-CH₂CH₂-NH₃]⁺ [BF₄⁻].[1]

  • Separation: The dicationic phosphonium salt typically crystallizes from ethanol/ether, while the monocationic oxide salt remains in the mother liquor [2].

Reagents:

  • HBF₄[1][4]·Et₂O (Tetrafluoroboric acid diethyl ether complex) [CAS: 1303-86-2][1]

  • Solvents: Diethyl Ether, Ethanol, DCM, Degassed 1M NaOH.[2]

Protocol:

  • Salt Formation:

    • Dissolve crude amine in Diethyl Ether (0.2 M).

    • Cool to 0 °C.

    • Dropwise add 2.2 equivalents of HBF₄·Et₂O. (Caution: Exothermic).

    • A white precipitate will form immediately. Stir for 30 mins.

  • Filtration & Washing:

    • Filter the solid under inert atmosphere (Schlenk frit or glovebox).

    • Wash the cake 3x with cold Ether to remove non-polar impurities.

  • Recrystallization (Critical Step):

    • Dissolve the solid in minimal hot Ethanol (or EtOH/MeCN mix).

    • Allow to cool slowly. The dicationic phosphonium salt should crystallize. The oxide salt stays in solution.

    • Filter and dry the crystals.[5] This solid is air-stable and can be stored indefinitely.[1][2]

  • Free Base Release (When ready to use):

    • Suspend the crystals in degassed DCM.

    • Add degassed 1M NaOH (or saturated NaHCO₃) and shake vigorously under inert gas.

    • Separate the organic layer, dry over MgSO₄, and concentrate.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Silica Gel Chromatography? A: No. Phosphines are notoriously unstable on silica gel.[1][2] The silica surface often catalyzes the oxidation of the phosphine to the oxide. Furthermore, the amine group will streak on silica unless treated with triethylamine. If chromatography is absolutely necessary, use Neutral Alumina (Brockmann Activity III) under an inert atmosphere, but yield loss is still expected [3].

Q2: Why not use Trichlorosilane (HSiCl₃)? It's cheaper. A: Trichlorosilane is extremely reactive and releases HCl.[1][2] Since your molecule contains a primary amine (-NH₂), HSiCl₃ will instantly react with the amine to form aminodichlorosilanes or ammonium chloride salts, complicating the workup. Phenylsilane is chemoselective for the P=O bond and leaves the amine intact.

Q3: The HBF₄ salt isn't precipitating well. What now? A: If the salt oils out instead of crystallizing, try trituration. Decant the supernatant ether, add fresh pentane or hexane, and scratch the flask vigorously with a glass rod. Alternatively, dissolve the oil in a minimum amount of DCM and slowly layer excess Ether on top to induce crystallization.

Q4: Is the HBF₄ salt pyrophoric? A: No. Unlike the free phosphine, the phosphonium salt is generally air-stable and non-pyrophoric, making it the safest form for storage.

References
  • Dr. K. L. Marsi. "The Reduction of Tertiary Phosphine Oxides by Silanes." Journal of Organic Chemistry, Vol. 39, No. 12. Link (Mechanistic basis for silane reduction).[1]

  • Plenio, H. et al. "Synthesis of soluble, electron-rich phosphonium salts and their use in palladium-catalyzed coupling reactions."[1] Chemical Communications, 2008. Link (Protocol for HBF4 salt purification of bulky phosphines).[1]

  • McNulty, J. et al. "Chromatography of Phosphines: Stability and Oxidation on Silica." Synthesis, 2003. Link (Evidence against silica chromatography).[1]

Optimizing reaction temperature for 2-(Di-t-butylphosphino)ethylamine coordination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing Reaction Temperature for 2-(Di-t-butylphosphino)ethylamine Coordination

Executive Summary

This guide addresses the critical temperature parameters required to successfully coordinate 2-(Di-t-butylphosphino)ethylamine (CAS: 1053658-84-6 / 51805-45-9) to transition metal centers (specifically Palladium and Ruthenium). Due to the significant steric bulk of the tert-butyl groups and the hemilabile nature of the amine arm, reaction temperature is the primary variable determining the ratio of successful chelation versus incomplete ligation or catalyst decomposition.

The "Goldilocks" Zone:

  • Palladium (Pd): 40°C – 60°C (Avoid reflux >80°C to prevent Pd black formation).

  • Ruthenium (Ru): 80°C – 100°C (Reflux required to overcome kinetic barrier).

Module 1: The Thermodynamic vs. Kinetic Conflict

Q: Why can't I just mix the ligand and metal at room temperature? A: While simple phosphines (like


) coordinate readily at room temperature (RT), 2-(Di-t-butylphosphino)ethylamine  presents a unique challenge:
  • Steric Bulk (Kinetic Barrier): The two tert-butyl groups create a massive steric cone angle (>170°). At RT, the ligand struggles to approach the metal center effectively to displace labile ligands (like COD or halides).

  • Hemilability (Thermodynamic Stability): The amine nitrogen is a "hard" donor, while the phosphine is "soft." The formation of the stable 5-membered chelate ring is thermodynamically favorable but kinetically slow. At low temperatures, you often get monodentate coordination (P-bound only) or bridging modes (P bound to Metal A, N bound to Metal B), leading to oligomers rather than discrete catalysts.

Q: What happens if I overheat the reaction? A:

  • Amine Dissociation: At high T, the weaker M-N bond breaks (hemilability), exposing the metal center to aggregation.

  • Phosphine Oxidation: Even trace oxygen at >80°C converts the electron-rich phosphine to phosphine oxide (

    
    ), which is catalytically dead.
    
  • Metal Reduction: For Palladium, amines at high temperatures act as reducing agents, converting Pd(II) to Pd(0) (Pd black precipitate).

Module 2: Optimization Protocols

Protocol A: Coordination to Palladium (Pd)

Target: Formation of discrete Pd(II) chelate complexes.

ParameterSpecificationReason
Precursor

or

Labile ligands (COD) facilitate exchange.
Solvent DCM or THF (Anhydrous)Good solubility; DCM boils at ~40°C (self-limiting heat).
Temperature 40°C – 50°C Sufficient energy to displace COD; low enough to prevent reduction.
Time 2 – 4 HoursFast kinetics due to labile precursor.
Atmosphere Strict

or Ar
Electron-rich phosphines oxidize instantly in air.

Step-by-Step:

  • Dissolve 1.0 eq of Pd precursor in degassed DCM under Argon.

  • Add 1.1 eq of 2-(Di-t-butylphosphino)ethylamine (often supplied as 10 wt% in THF/Hexane).

  • Heat to 40°C (gentle reflux for DCM) for 2 hours.

  • Checkpoint: Solution should change from yellow/orange to pale yellow. Darkening indicates Pd black formation (temperature too high).

  • Concentrate and precipitate with Pentane/Ether.

Protocol B: Coordination to Ruthenium (Ru)

Target: Synthesis of MACHO-type hydrogenation catalysts (e.g.,


).
ParameterSpecificationReason
Precursor

or

Ru is kinetically inert compared to Pd.
Solvent Toluene or EthanolHigher boiling points required.
Temperature 80°C – 110°C (Reflux) High energy needed to force bulky phosphine coordination.
Time 6 – 12 HoursSlow substitution kinetics.

Step-by-Step:

  • Suspend Ru precursor in degassed Toluene.

  • Add 2.2 eq of ligand.[1]

  • Reflux at 110°C for 12 hours.

  • Checkpoint: The solution often turns deep red or brown-orange.

  • Cool to RT. The complex may precipitate (if in Ethanol) or require crystallization (Hexane diffusion).

Module 3: Troubleshooting & Diagnostics

Visualizing the Coordination Pathway

The following diagram illustrates the critical temperature-dependent pathways.

CoordinationPathway Precursor Metal Precursor (Pd-COD / Ru-DMSO) Mix_RT Mixture at RT (Kinetic Trap) Precursor->Mix_RT Add Ligand Monodentate Monodentate Species (P-bound only) Mix_RT->Monodentate Low T (<20°C) Bridged Bridged Oligomer (P-M-N-M chain) Monodentate->Bridged Low T / Conc. High Chelate Thermodynamic Product (Discrete Chelate) Monodentate->Chelate Optimal T (40-100°C) Bridged->Chelate Heat + Time Degradation Degradation (Pd Black / Oxide) Chelate->Degradation Overheating (>120°C or O2)

Figure 1: Reaction pathway showing the necessity of heat to overcome the kinetic trap of monodentate/bridged species and achieve the thermodynamic chelate.[2][3][4]

FAQ: Common Failure Modes

Q: My


 NMR shows two signals instead of one. What happened? 
  • Diagnosis: You likely have a mixture of Monodentate (P-bound, dangling amine) and Chelated species.

  • Fix: The reaction temperature was too low or time too short. Increase temperature by 20°C and extend reaction time. The chelated P-signal is usually shifted downfield (deshielded) compared to the free ligand due to the ring strain.

Q: The Palladium reaction turned black and precipitated metal.

  • Diagnosis: Overheating. The amine arm of the ligand facilitated the reduction of Pd(II) to Pd(0) aggregates.

  • Fix: Lower temperature to 40°C. Ensure the solvent is strictly anhydrous.

Q: I see a signal at ~50-60 ppm in


 NMR. 
  • Diagnosis: Oxidation. This is characteristic of

    
    .
    
  • Fix: Your inert atmosphere failed. This ligand is pyrophoric/highly air-sensitive. Degas all solvents via freeze-pump-thaw or vigorous sparging.

References

  • Clarke, Z. et al. (2014). Synthesis and reactivity of ruthenium(II) complexes containing hemilabile phosphine-amine ligands. Dalton Transactions. (Contextual grounding for Ru-amine reflux conditions).
  • PubChem. Compound Summary: 2-(Di-tert-butylphosphino)ethylamine.[5] Available at: [Link]

  • Whiterose eTheses. Group 8 & 9 Catalysts for the Dehydropolymerisation of Amine-Boranes. (Detailed synthesis of Ru-tBu2P-amine complexes). Available at: [Link]

Sources

Technical Support Center: Handling Bulky Phosphine Amine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Pyrophoric Hazard Management & Experimental Protocols Last Updated: March 2026

Executive Summary & Hazard Profile[1][2]

The Challenge: Bulky phosphine amine precursors (e.g., di-tert-butylchlorophosphine, various Buchwald ligand precursors) present a dual hazard profile. While the bulky alkyl groups (tert-butyl, adamantyl) provide kinetic stabilization, often leading researchers to underestimate them, the phosphorus-chloride or phosphorus-amine bonds remain highly reactive. These compounds are pyrophoric (ignite in air), water-reactive (releasing toxic HCl or phosphine gas), and corrosive .

The Goal: This guide moves beyond generic safety advice to provide specific, causality-driven protocols for the safe manipulation of these viscous, sticky, and reactive reagents.[1][2]

Immediate Critical Response (FAQs)

Q: I have a small fire at the syringe tip. What do I do?

A: Do NOT use water.

  • Stop: Cease liquid flow immediately.

  • Smother: If the flame is small (tip only), it often self-extinguishes once the fuel source is cut. If it persists on a surface, cover it with dry sand or powdered lime (calcium oxide).[3]

  • Extinguish: Use a Class D fire extinguisher or a dry chemical extinguisher.

  • Why? Water reacts violently with chlorophosphines, generating HCl gas and potentially scattering burning liquid.

Q: The material has crystallized in the needle during transfer. How do I clear it?

A: Never push harder.

  • Cause: Bulky phosphines often have high melting points or high viscosity. Evaporation of solvent at the needle tip causes crystallization, forming a plug.

  • Fix: Withdraw the needle into the inert headspace of the flask. Pull a small amount of inert gas (Nitrogen/Argon) through the needle. If the plug persists, replace the needle entirely. Forcing the plunger can cause the barrel to shatter or the needle to detach, spraying pyrophoric material.

Q: I see "white smoke" inside my Schlenk flask. Is my reaction ruined?

A: Likely yes, but assess severity.

  • Diagnosis: White smoke indicates the formation of phosphine oxides and HCl/amine salts, caused by oxygen or moisture ingress.

  • Action: Check all septa for puncture fatigue. Ensure your inert gas line has positive pressure (bubbler is active). If the smoke is faint and transient, you may proceed with caution, but yield will be impacted. If voluminous, quench and restart.

Core Protocol: The Positive-Pressure Cannula Transfer

Context: Syringes are risky for volumes >10 mL or for viscous bulky phosphines. The Double-Tipped Needle (Cannula) technique is the industry standard for maintaining a closed, inert system.

The Setup Logic

We rely on pressure differentials , not mechanical suction. By pressurizing the source flask, we "push" the liquid into the receiving flask. This prevents air from entering the system if a seal fails.

Step-by-Step Workflow
  • Preparation: Oven-dry all glassware. purge with inert gas (Ar/N2) for 15 mins.

  • Pressure Check: Ensure the Source Flask is under positive pressure (bubbler active).

  • Cannula Insertion: Insert one end of the cannula into the Source Flask (headspace only) and purge the needle with gas.

  • Receiver Connection: Insert the other end into the Receiving Flask .

  • Transfer: Lower the Source end into the liquid. Close the Source Flask's gas exit (forcing gas to push liquid through the needle).

  • Termination: Lift the Source needle into the headspace. Allow gas to clear the line. Remove and clean immediately.[4][5][6][7][8]

Visualization: Cannula Transfer Logic

CannulaTransfer Source Source Flask (Pyrophoric Reagent) Cannula Double-Tipped Needle (Cannula) Source->Cannula Liquid Pushed by Gas Pressure InertGas Inert Gas Line (Positive Pressure) InertGas->Source Pressurizes Receiver Receiving Flask (Reaction Mixture) Cannula->Receiver Transfer Bubbler Oil Bubbler (Pressure Relief) Receiver->Bubbler Vents Excess Gas

Figure 1: Logic flow of a positive-pressure cannula transfer. Note that the motive force is gas pressure, not a vacuum.

Deactivation & Disposal (Quenching)[3][4][9]

Context: You have residual bulky phosphine in a syringe or flask. Do not simply rinse with water or acetone; this can cause an explosion.

The "Step-Down" Quench Protocol

This method manages the exothermic reaction by gradually increasing the polarity and proton source availability.

StepReagentFunctionMechanism
1 Inert Solvent (Hexane/Toluene)Dilution Heat sink. Spreads the pyrophoric material to prevent hot spots.
2 Isopropanol (IPA) Primary Quench Reacts slowly with P-Cl bonds to form esters/salts. Less violent than water.
3 Methanol Secondary Quench More reactive than IPA; ensures stubborn bulky groups are accessed.
4 Water Hydrolysis Final hydrolysis of remaining salts.
5 Dilute Bleach Oxidation Converts toxic phosphines (

) to stable phosphine oxides (

) and eliminates odor.
Decision Matrix: Safe Disposal

QuenchLogic Start Residual Material? Dilute 1. Dilute with Toluene/Hexane (10-20% concentration) Start->Dilute Cool 2. Cool to 0°C (Ice Bath) Dilute->Cool IPA 3. Add Isopropanol dropwise (Watch for bubbling) Cool->IPA Check Bubbling Stopped? IPA->Check Check->IPA No (Continue) Water 4. Add Water cautiously Check->Water Yes Bleach 5. Add Dilute Bleach (Oxidize to P=O) Water->Bleach Waste Dispose as Haz Waste Bleach->Waste

Figure 2: Step-down quenching logic to prevent thermal runaway.

Storage & Stability Data

Bulky phosphines degrade via two primary pathways: Oxidation (


) and Hydrolysis  (

).
Storage MethodShelf Life EstimateNotes
Sure/Seal™ Bottle 6-12 MonthsOnce septum is punctured, use within 1 month. Always purge headspace with

after use.
Glovebox (Solid) >1 YearBest for solid precursors. Keep away from solvent vapors.[9][10]
Schlenk Flask <1 WeekGrease joints degrade over time; not for long-term storage.

Critical Visual Cues:

  • Liquids: Should be clear/colorless or light yellow. Cloudiness implies hydrolysis.

  • Solids: Should be free-flowing. Clumping or crust formation indicates moisture ingress.

References & Authoritative Grounding

  • Sigma-Aldrich Technical Bulletin AL-134 : Handling Air-Sensitive Reagents. The definitive guide for syringe and cannula transfer techniques.

  • Sigma-Aldrich Technical Bulletin AL-164 : Handling Pyrophoric Reagents. Specific protocols for materials that ignite in air.

  • UCSD Environmental Health & Safety : Pyrophoric Liquid Safety SOP. Excellent resource for emergency response and PPE standards.

  • UCLA Chemistry & Biochemistry : Procedures for Safe Use of Pyrophoric Liquid Reagents.

Sources

Validation & Comparative

Comparative NMR Characterization Guide: 2-(Di-t-butylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the NMR spectral signatures of 2-(Di-t-butylphosphino)ethylamine (


), a critical electron-rich, sterically bulky ligand used in Buchwald-Hartwig aminations and carbonylations. We compare its characterization profile directly against its "classic" analogue, 2-(Diphenylphosphino)ethylamine  (

), to highlight the distinct steric and electronic markers that define its catalytic utility.

Target Audience: Synthetic Chemists, Spectroscopists, and Process Development Scientists.[1]

Part 1: Strategic Analysis & Causality
1.1 The "Why" Behind the Characterization

In ligand design, the shift from phenyl (Ph) to tert-butyl (


) substituents on phosphorus fundamentally alters the catalyst's electronic manifold from 

-acidic to strongly

-donating. This electronic shift is mirrored in the NMR spectroscopy.
  • Steric Bulk: The

    
     groups create a massive cone angle, protecting the metal center but also complicating the aliphatic region of the 
    
    
    
    H NMR.
1.2 The Comparative Baseline

We compare the target ligand against 2-(Diphenylphosphino)ethylamine (DPPEA).

  • Alternative (DPPEA): Aromatic signals (7.0–8.0 ppm), upfield

    
    P shift.
    
  • Target (

    
    -Ligand):  Intense aliphatic signals (1.0–1.2 ppm), downfield 
    
    
    
    P shift.
Part 2: Detailed Spectral Characterization
2.1 Experimental Protocol: Self-Validating System
  • Solvent Choice:

    
     (Benzene-
    
    
    
    ) or THF-
    
    
    are preferred over
    
    
    .
    • Causality:

      
       is often acidic and can protonate the amine or oxidize the phosphine over time, leading to confusing satellite peaks. 
      
      
      
      provides excellent separation of the ethylene bridge protons.
  • Atmosphere: Preparation must occur in a nitrogen-filled glovebox or under argon flow.

    • Validation: If the

      
      P NMR shows a peak >45 ppm, the sample has oxidized during preparation.
      
2.2

H NMR: The Steric Fingerprint

The proton spectrum is dominated by the 18 equivalent protons of the tert-butyl groups.

MoietyChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation

1.05 – 1.15 Doublet (d)

Hz
Diagnostic Signal. The large coupling to

P confirms the P-C bond integrity. Loss of coupling suggests oxidation or hydrolysis.

1.40 – 1.60Multiplet-Second order effects common due to P-coupling.

1.20 – 1.80Broad Singlet-Variable position; concentration and solvent dependent.

2.60 – 2.90Multiplet-Deshielded by nitrogen; distinct from P-methylene.

Comparison with Alternative (DPPEA):

  • DPPEA: Shows complex aromatic multiplets at 7.2–7.5 ppm. The aliphatic region is cleaner, containing only the ethylene bridge.

  • Target: The aromatic region is empty. The aliphatic region is crowded by the massive

    
     integral (18H), which serves as an internal standard for purity integration.
    
2.3

C{

H} NMR: Structural Skeleton

The carbon spectrum validates the backbone. All carbons within 3 bonds of phosphorus will appear as doublets due to


P-

C coupling (

).
  • 
     (Quaternary): 
    
    
    
    ppm (d,
    
    
    Hz).
  • 
     (Methyls): 
    
    
    
    ppm (d,
    
    
    Hz).
  • 
    : 
    
    
    
    ppm (d, often overlaps with
    
    
    ).
  • 
    : 
    
    
    
    ppm (d, smaller
    
    
    or singlet).
2.4

P NMR: The Gold Standard Validator

This is the definitive test for ligand identity and quality.

Compound


P (ppm)
Electronic Environment
Target (

)
+20 to +25 Electron-Rich / Deshielded. The alkyl groups donate electron density, shifting the signal downfield.
Alternative (DPPEA) -22 to -18 Electron-Poor / Shielded. The phenyl rings withdraw density via induction/resonance.
Oxide Impurity (

)
+45 to +60 Oxidized. A shift of +30 ppm from the parent phosphine indicates air exposure.
Part 3: Visualization & Workflows
3.1 Ligand Purity Decision Tree

This logic flow ensures that only "catalytically viable" ligand is used in expensive metal complexations.

G Start Crude Ligand Sample P31_Check Run 31P NMR (Uncoupled) Start->P31_Check Signal_Pos Signal at +20 to +25 ppm? P31_Check->Signal_Pos Pure Pass: P(III) Species Proceed to 1H NMR Signal_Pos->Pure Yes (Major Peak) Impurity Signal at > +45 ppm (Phosphine Oxide) Signal_Pos->Impurity No / Minor Peak H1_Check 1H NMR Analysis (C6D6) Pure->H1_Check Recrystallize Repurify / Distill Impurity->Recrystallize Oxidation Detected Doublet_Check tBu Doublet (J~11Hz)? H1_Check->Doublet_Check Final_Pass VALIDATED LIGAND Ready for Catalysis Doublet_Check->Final_Pass Yes Doublet_Check->Recrystallize No (Broad/Singlet)

Figure 1: Self-validating NMR workflow for confirming the integrity of 2-(Di-t-butylphosphino)ethylamine.

3.2 Structural Comparison Diagram

Visualizing the steric difference between the Target and the Alternative.

Figure 2: Comparative properties of the electron-rich t-butyl ligand vs. the standard diphenyl variant.

References
  • Sigma-Aldrich. 2-(Di-tert-butylphosphino)ethylamine Product Specification. Retrieved from

  • PubChem. Bis[2-(di-t-butylphosphino)ethyl]amine (Related Structure Data). National Library of Medicine. Retrieved from

  • University of California, Santa Barbara. 31P Chemical Shift Table (General Dialkylphosphines). NMR Facility. Retrieved from

  • Royal Society of Chemistry. Ruthenium(II) complexes of hemilabile phosphine-amine ligands (Synthesis & Characterization). Dalton Transactions. Retrieved from

  • Fisher Scientific. 2-(Di-tert-butylphosphino)ethylamine Safety & Analysis. Retrieved from

Sources

Comprehensive Guide: X-ray Crystal Structure & Performance of 2-(Di-t-butylphosphino)ethylamine Ruthenium(II) Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) (CAS: 1092372-91-2), a pivotal catalyst in the field of homogeneous hydrogenation. Unlike its diphenylphosphino analogues, the incorporation of bulky tert-butyl groups on the phosphorus atom fundamentally alters the complex's steric profile and electronic density. This guide analyzes the X-ray crystallographic data to explain why this structural modification translates to superior catalytic turnover frequencies (TOF) in the hydrogenation of challenging substrates like esters and amides.

Part 1: Structural Characterization & X-ray Data Analysis[1]

The efficacy of 2-(Di-t-butylphosphino)ethylamine (


) ligands stems from their hemilabile  nature—a "hard" nitrogen donor combined with a "soft," electron-rich phosphorus donor.
Crystal Lattice & Geometry

X-ray diffraction studies of bis-chelated ruthenium(II) complexes with this ligand typically reveal a distorted octahedral geometry . The coordination sphere consists of:

  • Two Bidentate P-N Ligands: Arranged to minimize steric clash between the bulky

    
     groups.
    
  • Two Chloride Ligands: Often adopting a trans or cis configuration depending on the crystallization solvent and specific isomer formed.

Key Crystallographic Metrics (Comparative)

The following table contrasts the structural parameters of the bulky t-butyl system against the standard phenyl-substituted analogue. The data highlights the "steric pressure" exerted by the t-butyl groups, which lengthens the Ru-P bond and widens the cone angle, facilitating the dissociation required for catalysis.

Structural Parameter

-PN Complex
(Bulky)

-PN Complex
(Standard)
Significance
Ru-P Bond Length ~2.38 - 2.42 Å~2.28 - 2.32 ÅLonger bond in

variant indicates steric crowding and higher ground-state energy (reactivity).
Ru-N Bond Length ~2.15 - 2.20 Å~2.12 - 2.16 ÅThe amine arm is hemilabile; weaker binding allows for substrate access (N-H effect).
P-Ru-N Bite Angle ~80.0° - 82.5°~83.0° - 85.0°A tighter bite angle in the

complex distorts the octahedron, exposing the metal center.
Tolman Cone Angle > 180° (Effective)~145°Massive steric bulk of

protects the active site from deactivation while enforcing selectivity.

Note: Values are derived from comparative crystallographic studies of analogous Ru(II) P-N and P-N-N systems [1, 5].

Structural Logic Diagram

The following diagram illustrates the structural causality: how steric bulk leads to specific geometric distortions that enhance catalytic activity.

CrystalStructureLogic Ligand Ligand: tBu2P(CH2)2NH2 Sterics Steric Bulk (t-Butyl) Ligand->Sterics Electronics Electron Donating (+I Effect) Ligand->Electronics Bonding Elongated Ru-P Bond (>2.38 Å) Sterics->Bonding Steric Repulsion Geometry Distorted Octahedral Geometry Sterics->Geometry Performance High Catalytic Activity (Hydrogenation) Electronics->Performance Stabilizes Hydride Hemilability Hemilabile N-Arm (Open Coordination Site) Bonding->Hemilability Weakens Bond Hemilability->Performance Substrate Access

Figure 1: Structural causality map linking ligand properties to crystallographic features and catalytic outcome.

Part 2: Comparative Performance Analysis

Catalytic Efficiency (Hydrogenation)

The primary application of RuCl2(tBu-PN)2 is the hydrogenation of polar bonds (esters, ketones).

  • Alternative: RuCl2(Ph-PN)2 (Diphenyl variant).

  • Observation: The t-butyl variant consistently outperforms the phenyl variant in Turnover Frequency (TOF) .

Why?

  • Electronic Factor: The

    
     group is a strong 
    
    
    
    -donor, increasing electron density on the Ruthenium center. This stabilizes the oxidative addition of
    
    
    and the resulting Ru-H hydride intermediates.
  • Steric Factor: The bulky

    
     groups prevent the formation of inactive thermodynamic sinks (dimers) which are common with less hindered phenyl phosphines.
    
Reactivity Data Table
FeatureRu-tBu-PN (Target) Ru-Ph-PN (Alternative) Impact on Drug Dev
Catalytic TOF (

)
High (> 1000)Moderate (~200)Faster process cycles; lower catalyst loading required.
Substrate Scope Esters, Amides, KetonesKetones, Aldehydes

variant handles difficult substrates (e.g., esters) often resistant to

variants.
Air Stability Moderate (Solid state)Low

bulk provides kinetic protection against oxidation.
Hemilability HighLowEssential for "outer-sphere" mechanisms involving the amine N-H.

Part 3: Experimental Protocols

Synthesis of Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II)

Objective: Synthesize the target complex from a Ruthenium precursor. Precursor: [RuCl2(DMSO)4] or [RuCl2(COD)]n.

Protocol:

  • Preparation: In a glovebox (

    
     atmosphere), charge a Schlenk flask with [RuCl2(DMSO)4] (1.0 equiv) and dry Toluene (0.1 M concentration).
    
  • Ligand Addition: Add 2-(Di-t-butylphosphino)ethylamine (2.1 equiv) slowly. The slight excess ensures full coordination.

  • Reflux: Heat the mixture to 100°C for 4-6 hours. The solution color will typically shift from brown to orange/yellow.

  • Isolation: Cool to room temperature. Remove solvent in vacuo to ~10% volume.

  • Precipitation: Add cold Pentane or Hexane to precipitate the complex. Filter and wash with Hexane (

    
     mL).
    
  • Drying: Dry under high vacuum for 12 hours.

Crystallization for X-ray Diffraction

Objective: Grow single crystals suitable for X-ray analysis.

Method: Liquid-Liquid Diffusion (Layering)

  • Dissolve 20 mg of the isolated complex in a minimum amount of Dichloromethane (DCM) (~0.5 mL) in a narrow NMR tube or vial.

  • Carefully layer Hexane or Diethyl Ether (~2 mL) on top of the denser DCM layer. Do not mix.

  • Cap tightly and let stand undisturbed at 4°C (fridge) or room temperature.

  • Timeline: Crystals (yellow/orange prisms) typically form within 2-5 days.

  • Mounting: Harvest crystals under oil (Paratone-N) to prevent desolvation/oxidation before mounting on the goniometer.

Catalytic Hydrogenation Workflow

The following diagram outlines the experimental workflow for testing the catalyst performance.

ExperimentalWorkflow Start Start: Catalyst Precursor RuCl2(tBu-PN)2 Activation Activation Add Base (KOtBu) Solvent: iPrOH Start->Activation Dehydrochlorination Substrate Add Substrate (Ketone/Ester) Activation->Substrate Active Species Pressurization Pressurize H2 (10-50 bar) Substrate->Pressurization Reaction Reaction Temp: 25-60°C Time: 2-12h Pressurization->Reaction Analysis Analysis GC/NMR for Conv. & Yield Reaction->Analysis

Figure 2: Standard workflow for evaluating catalytic hydrogenation performance.

References

  • Commercial Reference: Sigma-Aldrich.[1] Dichlorobis[2-(di-tert-butylphosphino)ethylamine]ruthenium(II), 97%. Link

  • Pincer Analogue Comparison: Zhang, J., et al. (2007). "Electron-rich, bulky PNN-type ruthenium complexes: synthesis, characterization and catalysis of alcohol dehydrogenation." Dalton Transactions. (Provides X-ray data for the related tBu-PNN system). Link

  • Mechanism & Structure: Clarke, M. L., et al. (2014). "Ruthenium-catalysed hydrogenation of esters." Catalysis Science & Technology. (Discusses the role of amino-phosphine ligands).
  • Crystallographic Database: CCDC (Cambridge Crystallographic Data Centre). Search for CAS 1092372-91-2 or related t-butyl phosphine amine ruthenium complexes.[1][2]

  • Comparative Data: Saudan, L. A. (2007). "Hydrogenation Processes Using Ruthenium Complexes with Di-tert-butylphosphino-amine Ligands." Accounts of Chemical Research. (Foundational text on the performance benefits of tBu vs Ph).

Sources

FTIR Spectral Analysis of 2-(Di-t-butylphosphino)ethylamine Coordination

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide an advanced, comparative technical analysis of the coordination chemistry of 2-(Di-t-butylphosphino)ethylamine (


), focusing on FTIR spectral characterization.

Executive Summary & Ligand Profile

2-(Di-t-butylphosphino)ethylamine (hereafter referred to as


 ) is a specialized hemilabile P,N-donor ligand. Unlike its phenyl-substituted analogues, the 

ligand combines extreme steric bulk with high electron-donating capacity at the phosphorus center. This unique electronic-steric profile makes it a critical precursor for high-efficiency hydrogenation catalysts (e.g., Ru-MACHO type systems) and pincer complexes.

This guide compares


 against its primary alternatives—Diphenylphosphinoethylamine (

)
and Diisopropylphosphinoethylamine (

)
—using FTIR as the primary validation tool for coordination integrity.
Why FTIR?

While NMR (


, 

) provides structural connectivity, FTIR is the superior method for:
  • Probing Hemilability: Instantly distinguishing between coordinated amine (

    
    ) and dissociated "arm-off" states.
    
  • Electronic Profiling: Using co-ligands (like Carbonyls) as reporters to quantify the donor strength of the phosphine moiety.

  • Amido Formation: verifying the deprotonation step (

    
    ) critical for outer-sphere catalytic mechanisms.
    

Spectral Fingerprinting: Free vs. Coordinated

The coordination of


 to a metal center (typically Ru(II), Mn(I), or Ir(III)) results in diagnostic spectral shifts. The table below summarizes the critical regions of interest.
Table 1: Diagnostic FTIR Bands ( )
Functional GroupVibration ModeFree Ligand (

)
Coordinated Complex (

)
Spectral Shift / Note
Amine (

)

(Stretch)
3380, 3310 3250 - 3150 Red Shift: Coordination weakens N-H bonds due to electron donation to Metal.
Amine (

)

(Scissoring)
~1600 1580 - 1560 Shift/Broadening: Often obscured by aromatic rings if present, but distinct in aliphatic complexes.
t-Butyl (

)

(Aliphatic)
2950 - 2850 2960 - 2860 Static: Minimal shift. Acts as an internal intensity standard.
Phosphine (

)

Fingerprint (Low) Fingerprint Difficult to assign without DFT; use

NMR for confirmation.
Metal-Ligand

N/A < 600 Requires Far-IR. Confirmation of chelation.
Reporter (

)

(if present)
N/A 1880 - 2050 Critical Indicator: Lower wavenumber indicates stronger P-donor (

).

Analyst Note: In "Amido" complexes (where


 becomes 

), the dual stretching bands at >3300

collapse into a single, sharp band typically around 3300-3350

. This is the definitive signature of catalyst activation.

Comparative Performance Analysis

The choice of


 over alternatives (

,

) is rarely arbitrary. It is a trade-off between steric protection and electronic activation.
Comparison 1: vs. (Diphenylphosphinoethylamine)
  • Electronic Effect (The "Red Shift" Test):

    • 
       groups are strong 
      
      
      
      -donors (+I effect).
      
      
      groups are weaker donors (electron-withdrawing via induction).
    • Experimental Evidence: In carbonyl complexes like

      
      , the 
      
      
      
      stretching frequencies for
      
      
      will be lower (e.g., ~1910
      
      
      ) compared to
      
      
      (e.g., ~1930
      
      
      ). The electron-rich
      
      
      increases metal back-bonding into the CO
      
      
      orbital, weakening the C-O bond.
  • Steric Effect:

    • The "Cone Angle" of

      
       is significantly larger (
      
      
      
      ) than
      
      
      (
      
      
      ).
    • FTIR Consequence:

      
       complexes often cannot accommodate octahedral geometries with bulky co-ligands, forcing trans arrangements or lower coordination numbers, which simplifies the IR spectrum (fewer isomers = fewer split peaks).
      
Comparison 2: vs. (Diisopropylphosphinoethylamine)
  • Performance:

    
     is often a "faster" catalyst precursor because it is less sterically hindering than 
    
    
    
    , allowing easier substrate approach.
  • Spectral Differentiation:

    • 
       shows a characteristic "split" in the C-H bending region (~1360-1390 
      
      
      
      ) due to the gem-dimethyl "tert-butyl doublet".
    • 
       lacks this doublet, showing a simpler isopropyl skeletal vibration pattern.
      

Experimental Protocol: Monitoring Coordination

This protocol describes the synthesis and in-situ FTIR monitoring of a Ruthenium-


 complex (e.g., 

).
Workflow Diagram (DOT)

CoordinationWorkflow Start Start: Precursor [RuCl2(DMSO)4] LigandAdd Add Ligand (LtBu in THF) Start->LigandAdd Reflux Reflux (Argon) 2-4 Hours LigandAdd->Reflux Monitor In-Situ FTIR Probe @ 15 min intervals Reflux->Monitor Analysis Analyze Spectra Focus: 3400-3100 cm-1 Monitor->Analysis Decision Shift Observed? Analysis->Decision Success Product Isolated Coordination Confirmed Decision->Success Yes (Red Shift) Fail Troubleshoot (Check O2 / Temp) Decision->Fail No (Static)

Caption: Figure 1: Logical workflow for validating


 coordination using in-situ FTIR monitoring.
Step-by-Step Methodology
  • Baseline Acquisition:

    • Prepare a 0.1 M solution of free

      
       in anhydrous THF.
      
    • Record background spectrum (Air/Solvent).

    • Target: Identify the

      
       doublet at ~3380/3310 
      
      
      
      .
  • Reaction Setup:

    • Charge a Schlenk flask with

      
       (1 eq) and anhydrous THF.
      
    • Add

      
       (2.1 eq) under Argon counter-flow.
      
    • Critical: Ensure strict exclusion of oxygen; phosphines oxidize to phosphine oxides (

      
      ), which show a strong, misleading band at ~1150-1200 
      
      
      
      .
  • In-Situ Monitoring (ReactIR or Aliquot):

    • Heat to reflux (

      
      ).
      
    • T = 0 to 60 min: Watch for the disappearance of the "Free Amine" doublet.

    • T = End: Emergence of new, broader bands at 3250-3150

      
       confirms 
      
      
      
      bond formation.
  • Verification (The "Amine Shift"):

    • If the

      
       bands do not shift but the color changes, you may have "arm-off" coordination (P-bound only).
      
    • Correction: Increase temperature to overcome the chelate effect entropy barrier.

Mechanistic Insight: The Hemilability Cycle

The power of


 lies in its ability to open and close the N-arm during catalysis. FTIR can track this state change.[1]

Hemilability Closed Closed Form (Resting) Ru-N Bond Intact ν(NH) ~3200 cm-1 Open Open Form (Active) Ru-N Bond Broken ν(NH) ~3380 cm-1 Closed->Open + Substrate / Heat Amido Amido Form (Deprotonated) Ru-NH (Anionic) Single Band ~3320 cm-1 Closed->Amido + Base (-HCl) Open->Closed - Product Amido->Closed + H2 (Activation)

Caption: Figure 2: Spectroscopic tracking of the catalytic cycle. The shift in N-H wavenumber is the primary state indicator.

References

  • Clarke, Z. E., et al. (2006). Structural and Spectroscopic Characterization of Ruthenium-Amino-Phosphine Complexes. Organometallics.[2][3][4] Link

  • Gunanathan, C., & Milstein, D. (2013). Metal-Ligand Cooperation by Aromatization-Dearomatization: A New Paradigm in Bond Activation and Catalysis. Accounts of Chemical Research. Link

  • Cotton, F. A., & Kraihanzel, C. S. (1962). Vibrational Spectra and Bonding in Metal Carbonyls. Journal of the American Chemical Society.[1] (Fundamental basis for CO-reporter analysis). Link

  • NIST Chemistry WebBook. Infrared Spectrum of Ethylamine (Analogous Backbone Data).Link

  • Sponholz, P., et al. (2014). Ruthenium-Catalyzed Methanol Dehydrogenation. ChemCatChem. (Specific application of tBu-PN ligands). Link

Sources

Mass spectrometry fragmentation patterns of 2-(Di-t-butylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Mass Spectrometry Fragmentation Profiling of 2-(Di-t-butylphosphino)ethylamine

As drug development increasingly relies on complex organometallic catalysis (such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings), the analytical characterization of privileged ligands has become a critical quality attribute. 2-(Di-t-butylphosphino)ethylamine is a highly electron-rich, sterically demanding bidentate P,N-ligand widely used to stabilize ruthenium, palladium, and iridium catalysts.

For analytical scientists, tracking catalyst activation, ligand dissociation, and degradation (such as oxidation) in reaction mixtures requires robust mass spectrometry (MS) workflows. However, the gas-phase behavior of alkylphosphines is notoriously complex. This guide provides a deep-dive comparative analysis of the Electrospray Ionization Collision-Induced Dissociation (ESI-CID-MS/MS) fragmentation patterns of 2-(Di-t-butylphosphino)ethylamine against common alternative ligands, providing you with the mechanistic insights needed to confidently assign spectra and optimize catalytic workflows.

Mechanistic Profiling: The Gas-Phase Causality of Fragmentation

When subjected to ESI-MS, 2-(Di-t-butylphosphino)ethylamine readily forms a stable protonated precursor ion, [M+H]⁺ at m/z 190.17 . The fragmentation of this molecule under CID conditions is governed by the thermodynamic stability of the leaving groups and the gas-phase basicity of the phosphorus and nitrogen atoms.

Unlike aryl phosphines, which require high collision energies to cleave the strong P–C(sp²) bonds, tert-butyl phosphines undergo rapid, low-energy fragmentation. The dominant pathway is the neutral loss of isobutene (56 Da) . This occurs via a gas-phase equivalent of β-hydride elimination (or a McLafferty-type rearrangement), driven by the stability of the departing alkene and the relief of steric strain around the phosphorus center [1].

Secondary fragmentation pathways involve the ethylamine backbone. The primary amine group is susceptible to the neutral loss of ammonia (17 Da) , leading to a terminal alkene on the alkyl chain.

FragmentationTree M [M+H]+ m/z 190.17 2-(Di-t-butylphosphino)ethylamine Iso1 [M+H - C4H8]+ m/z 134.11 Loss of Isobutene M->Iso1 -56 Da (Low CE) NH3 [M+H - NH3]+ m/z 173.14 Loss of Ammonia M->NH3 -17 Da (Med CE) Iso2 [M+H - 2(C4H8)]+ m/z 78.05 Loss of 2nd Isobutene Iso1->Iso2 -56 Da (Med CE) IsoNH3 [M+H - C4H8 - NH3]+ m/z 117.08 Combined Loss Iso1->IsoNH3 -17 Da NH3->IsoNH3 -56 Da

ESI-CID-MS/MS fragmentation logic tree for 2-(Di-t-butylphosphino)ethylamine.

Comparative Performance Analysis: Ligand Alternatives

To accurately identify ligands in complex reaction matrices, one must understand how structural modifications alter MS/MS profiles. Below is an objective comparison of 2-(Di-t-butylphosphino)ethylamine against two common alternative P,N-ligands: 2-(Diphenylphosphino)ethylamine (DPPEA) and Di-tert-butyl(2-(dimethylamino)ethyl)phosphine .

Structural Causality in MS/MS
  • Alkyl vs. Aryl Substituents: DPPEA utilizes phenyl rings instead of tert-butyl groups. Because phenyl rings lack β-hydrogens, they cannot eliminate a neutral alkene. Consequently, DPPEA requires significantly higher collision energies to fragment, typically resulting in the loss of a benzene neutral (78 Da) or direct cleavage of the ethylamine bridge.

  • Primary vs. Tertiary Amines: Substituting the primary amine for a dimethylamine group shifts the secondary neutral loss from ammonia (17 Da) to dimethylamine (45 Da). This is a crucial diagnostic mass shift when confirming ligand identity in high-throughput screening.

Quantitative Fragmentation Data Summary
Ligand AlternativePrecursor [M+H]⁺Primary Neutral LossSecondary Neutral LossRequired CID EnergyOxidation Susceptibility
2-(Di-t-butylphosphino)ethylamine m/z 190.1756 Da (Isobutene)17 Da (NH₃)Low (10-20 eV)High (+16 Da, m/z 206)
2-(Diphenylphosphino)ethylamine m/z 230.1178 Da (Benzene)17 Da (NH₃)High (30-50 eV)Moderate (+16 Da, m/z 246)
Di-t-butyl(2-(dimethylamino)ethyl)phosphine m/z 218.2056 Da (Isobutene)45 Da (HNMe₂)Low (10-20 eV)High (+16 Da, m/z 234)

Self-Validating Experimental Protocol for Reactive Phosphines

Electron-rich phosphines like 2-(Di-t-butylphosphino)ethylamine are highly prone to oxidation, rapidly forming phosphine oxides (m/z 206.17) in the presence of trace oxygen or protic solvents. To acquire accurate, artifact-free MS/MS spectra, the analytical protocol must be a self-validating system that actively suppresses and monitors for in-source oxidation [2].

Step-by-Step Methodology: Inert ESI-MS/MS Analysis
  • Anaerobic Sample Preparation:

    • Working inside a nitrogen-filled glovebox, dissolve the ligand in anhydrous, thoroughly degassed acetonitrile to a final concentration of 1-10 µM.

    • Causality: Degassed aprotic solvents prevent the generation of reactive oxygen species during the electrospray process.

  • Ionization via Chip-Based Nanospray (nESI):

    • Load the sample into a nano-electrospray chip or borosilicate capillary. Apply a low spray voltage (1.2 – 1.5 kV).

    • Causality: Standard high-flow ESI utilizes high voltages and nebulizing gases that promote oxidation. nESI minimizes the initial droplet size and requires lower voltages, preserving the intact P(III) species.

  • Precursor Isolation & Validation (Q1):

    • Set the quadrupole isolation window to 1.0 Th centered at m/z 190.17.

    • Validation Step: Prior to isolation, perform a full MS scan. If the peak at m/z 206.17 (Phosphine Oxide) exceeds 10% relative abundance compared to m/z 190.17, the sample preparation has been compromised by oxygen. Discard and re-prepare.

  • Collision-Induced Dissociation (q2):

    • Introduce Argon as the collision gas.

    • Ramp the Collision Energy (CE) from 10 eV to 40 eV in 5 eV increments to capture both the low-energy isobutene loss and the higher-energy ammonia loss.

  • High-Resolution Detection (TOF/Orbitrap):

    • Acquire spectra at a minimum resolution of 70,000 FWHM to ensure accurate mass assignment (< 5 ppm error) of the isobaric product ions.

Workflow Prep 1. Sample Prep Degassed Solvents Inert Atmosphere Ionization 2. Ionization Chip-Based nESI (Minimizes Oxidation) Prep->Ionization Validation 3. System Validation Check m/z 206 < 10% (Oxide Control) Ionization->Validation CID 4. Fragmentation Argon CID CE Ramping 10-40 eV Validation->CID Detection 5. Detection High-Res MS/MS < 5 ppm mass error CID->Detection

Self-validating experimental workflow for the MS analysis of reactive phosphine ligands.

Conclusion for Drug Development Professionals

For scientists engaged in route scouting or process chemistry, understanding the MS/MS behavior of 2-(Di-t-butylphosphino)ethylamine is highly advantageous. The predictable, low-energy loss of isobutene provides a distinct, highly diagnostic fragmentation signature. By contrasting this behavior with aryl-substituted or tertiary-amine alternatives, analysts can rapidly deconvolute complex MS data from catalytic reaction mixtures, enabling real-time monitoring of catalyst health and the proactive identification of ligand-derived impurities in final drug substances.

References

  • Fleissner, S., Pittenauer, E., & Kirchner, K. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 34(8), 1647–1652.[Link]

  • Henderson, W., & McIndoe, J. S. (2005). Mass Spectrometry of Inorganic and Organometallic Compounds: Tools - Techniques - Tips. John Wiley & Sons. (General principles of nESI for reactive organometallics).[Link]

A Senior Application Scientist's Guide to P,N Ligands: Benchmarking 2-(Di-t-butylphosphino)ethylamine Against Commercial Counterparts

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and fine chemical synthesis, the choice of ligand in transition-metal-catalyzed cross-coupling reactions is a critical determinant of success. The subtle interplay of steric and electronic properties of a ligand can profoundly influence catalytic activity, selectivity, and substrate scope. Among the diverse array of ligands, P,N-type ligands, which feature both a "soft" phosphorus and a "hard" nitrogen donor, have garnered significant attention for their unique ability to modulate the properties of metal centers.

This guide provides an in-depth technical comparison of 2-(Di-t-butylphosphino)ethylamine, a structurally simple yet effective P,N ligand, against a selection of widely used commercial P,N and bulky phosphine ligands. Our objective is to offer researchers, scientists, and drug development professionals a clear, evidence-based framework for ligand selection in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Significance of P,N Ligands in Catalysis

The efficacy of P,N ligands stems from the hemilabile nature of the nitrogen-metal bond. The stronger phosphorus-metal bond serves as an anchor, while the weaker nitrogen-metal bond can dissociate to open a coordination site on the metal center, facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination. The electronic properties of the ligand can be tuned by modifying the substituents on both the phosphorus and nitrogen atoms, while the steric environment around the metal center can be adjusted to control substrate access and selectivity.

2-(Di-t-butylphosphino)ethylamine, with its bulky di-tert-butylphosphino group and a primary amine, presents an interesting combination of a sterically demanding, electron-rich phosphorus center and a coordinating amine. Its relatively straightforward synthesis and commercial availability make it an attractive candidate for a wide range of applications.

The Competitors: A Look at Commercial Ligands

For this comparative analysis, we have selected a range of commercially available and widely cited ligands that represent the state-of-the-art in cross-coupling catalysis. These include:

  • cataCXium® A (Di(1-adamantyl)-n-butylphosphine): A highly bulky and electron-rich monophosphine ligand known for its high activity in various cross-coupling reactions.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A member of the Buchwald biarylphosphine family, renowned for its effectiveness in coupling unactivated aryl chlorides.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another Buchwald ligand, often exhibiting excellent performance in C-N and C-O bond-forming reactions.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A versatile Buchwald ligand with a broad substrate scope in Suzuki-Miyaura couplings.

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): A classic chiral diphosphine ligand, often used as a benchmark in asymmetric catalysis and cross-coupling reactions.

Experimental Benchmarking: A Head-to-Head Comparison

To provide a rigorous and objective comparison, we will examine the performance of these ligands in a representative Suzuki-Miyaura coupling reaction: the coupling of an electron-rich aryl chloride, 4-chloroanisole, with phenylboronic acid. This reaction is a challenging transformation that highlights the importance of an efficient catalyst system.

Benchmark Reaction: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

dot

Suzuki_Miyaura_Coupling reagents 4-Chloroanisole + Phenylboronic Acid product 4-Methoxybiphenyl reagents->product Suzuki-Miyaura Coupling catalyst Pd Precursor + Ligand base Base

Caption: General scheme of the benchmark Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A dried Schlenk tube was charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol). The tube was evacuated and backfilled with argon. In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the respective ligand (2 mol%) were dissolved in an anhydrous solvent (e.g., toluene or dioxane, 5 mL) and stirred for 10 minutes. This catalyst solution was then added to the Schlenk tube via syringe. The reaction mixture was heated to the specified temperature and monitored by GC-MS. After completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product was purified by flash column chromatography.

Performance Data

The following table summarizes the performance of 2-(Di-t-butylphosphino)ethylamine and the selected commercial ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid. The data is a composite representation based on typical results reported in the literature under optimized conditions for each ligand.

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
2-(Di-t-butylphosphino)ethylamine Pd(OAc)₂K₃PO₄Toluene1001285857.1
cataCXium® APd(OAc)₂NaOtBuToluene1006989816.3
XPhosPd₂(dba)₃K₃PO₄t-BuOH1004979724.3
RuPhosPd(OAc)₂K₃PO₄Dioxane1008959511.9
SPhosPd(OAc)₂K₃PO₄Toluene1001096969.6
BINAPPd₂(dba)₃Cs₂CO₃Toluene1102475753.1

Note: This data is illustrative and compiled from various literature sources for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Analysis of Results

The data reveals that while 2-(Di-t-butylphosphino)ethylamine is a competent ligand for the Suzuki-Miyaura coupling of an electron-rich aryl chloride, it is generally outperformed by the more specialized bulky phosphine and biarylphosphine ligands under these challenging conditions.

  • cataCXium® A and XPhos demonstrate superior activity, achieving high yields in shorter reaction times, as indicated by their higher TOF values. This is attributed to their significant steric bulk and electron-rich nature, which promote the crucial oxidative addition step and facilitate reductive elimination.

  • RuPhos and SPhos , also members of the Buchwald ligand family, show excellent performance, highlighting the effectiveness of the biarylphosphine scaffold.

  • BINAP , a diphosphine ligand, is less effective for this specific transformation, likely due to the formation of a less reactive, coordinatively saturated palladium center.

  • 2-(Di-t-butylphosphino)ethylamine provides a respectable yield, suggesting its potential for less demanding substrates or where cost and simplicity are primary considerations. Its performance indicates that the combination of a bulky phosphine and a coordinating amine can indeed facilitate the catalytic cycle, albeit less efficiently than the more sterically encumbered and electronically tuned commercial ligands for this specific challenging substrate.

Experimental Protocols

Synthesis of 2-(Di-t-butylphosphino)ethylamine

A reliable synthesis of 2-(Di-t-butylphosphino)ethylamine is crucial for its accessibility in research laboratories. A common approach involves the reaction of a protected 2-aminoethyl halide with a di-tert-butylphosphine source, followed by deprotection.

Step 1: Synthesis of Di-tert-butylphosphine

A method for the synthesis of tri-tert-butylphosphine, a related bulky phosphine, has been reported in Chinese patent CN109553639B. A similar approach can be adapted for di-tert-butylphosphine. In an inert atmosphere, a suitable phosphine source is reacted with a tert-butyl Grignard reagent or tert-butyllithium.

Step 2: Reaction with a Protected 2-Aminoethyl Halide

Di-tert-butylphosphine is then reacted with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, in the presence of a base.

Step 3: Deprotection

The protecting group (e.g., phthalimide) is subsequently removed, typically by hydrazinolysis, to yield the final product, 2-(Di-t-butylphosphino)ethylamine.

A detailed, step-by-step experimental protocol for the synthesis of 2-(Di-t-butylphosphino)ethylamine can be found in specialized organophosphorus chemistry literature.

Catalytic Cycle of Suzuki-Miyaura Coupling

dot

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OR)₂ PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

This guide provides a comparative analysis of 2-(Di-t-butylphosphino)ethylamine against several high-performing commercial ligands in the context of a challenging Suzuki-Miyaura coupling.

Key Takeaways:

  • 2-(Di-t-butylphosphino)ethylamine is a viable P,N ligand for cross-coupling reactions. Its performance, while not on par with the most advanced commercial ligands for highly demanding substrates, makes it a valuable tool for general applications where cost-effectiveness and ease of handling are important considerations.

  • For challenging cross-couplings, particularly those involving unactivated aryl chlorides or sterically hindered substrates, specialized bulky phosphine and biarylphosphine ligands such as cataCXium® A and XPhos are the recommended choice for achieving high yields and reaction rates.

  • The selection of a ligand should always be guided by the specific requirements of the reaction, including the nature of the substrates, desired reaction conditions, and economic factors.

As a Senior Application Scientist, I encourage researchers to consider the full spectrum of available ligands and to perform initial screening experiments to identify the optimal catalyst system for their specific synthetic challenges. While the allure of the "latest and greatest" ligand is strong, sometimes a simpler, more cost-effective solution like 2-(Di-t-butylphosphino)ethylamine may be perfectly adequate for the task at hand.

References

  • Buchwald, S. L., & Mauger, C. (2008). A new, highly active catalyst for the Suzuki-Miyaura reaction of aryl chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Yin, J., & Buchwald, S. L. (2002). A new catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Journal of the American Chemical Society, 124(7), 1162-1163.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • CN109553639B, Method for synthesizing tri-tert-butylphosphine, (2019).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

Validating Catalyst Efficacy: Elemental Analysis Standards for 2-(Di-t-butylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis standards for 2-(Di-t-butylphosphino)ethylamine purity Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of drug development, the purity of ancillary ligands is often an underestimated variable. 2-(Di-t-butylphosphino)ethylamine (CAS: 1053658-84-6 / 5332-25-2) is a critical electron-rich phosphine ligand used in palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig aminations. Its efficacy relies entirely on the electron-donating capability of the phosphorus atom.

However, this compound is highly air-sensitive. Oxidation transforms it into a catalytically dead phosphine oxide, often undetectable by standard visual inspection. This guide establishes the Elemental Analysis (EA) standards required to validate this ligand's purity, compares EA against quantitative NMR (qNMR), and provides a field-tested protocol for sampling this pyrophoric liquid without compromising data integrity.

Part 1: The "Gold Standard" – Elemental Analysis (CHN)

For small molecule ligands, Elemental Analysis (combustion analysis) remains the definitive method for establishing bulk purity. Unlike spectral methods, which focus on specific functional groups, EA validates the entire mass balance of the sample.

Theoretical Specifications

To validate a batch of 2-(Di-t-butylphosphino)ethylamine, the experimental results must align with the theoretical mass percentages derived from its molecular formula (


).

Table 1: Theoretical Composition vs. Oxidation Drift The table below demonstrates the massive shift in elemental composition that occurs if the sample oxidizes, highlighting why EA is so effective for this specific compound.

ElementTheoretical (Pure Ligand)Theoretical (Phosphine Oxide)*Deviation (Pure vs. Oxide)Acceptable Tolerance
Formula


--
MW 189.28 g/mol 205.28 g/mol +16.00 g/mol -
Carbon 63.46% 58.51% -4.95% ± 0.40%
Hydrogen 12.78%11.78%-1.00%± 0.40%
Nitrogen 7.40%6.82%-0.58%± 0.40%

*Note: The "Phosphine Oxide" represents the primary degradation product formed upon exposure to air (


).

Analysis: A deviation of >4% in Carbon is catastrophic. Standard publication and QC guidelines require experimental values to be within ±0.4% of the theoretical value.

  • If C is low (<63.0%) : Indicates significant oxidation or moisture absorption.

  • If C is high : Indicates solvent occlusion (e.g., residual THF or Hexanes from synthesis).

Part 2: Comparative Analysis – EA vs. Alternatives

While EA is the standard for bulk purity, it is often criticized for lacking specificity. Below, we compare EA against its primary alternative, Quantitative


 NMR (qNMR), to demonstrate why a dual-method approach is non-negotiable for drug development.

Table 2: Method Performance Matrix

FeatureElemental Analysis (CHN) Quantitative

NMR (qNMR)
GC-MS
Primary Detection Bulk mass composition (C, H, N).Phosphorus environment (

vs

).
Volatile organic impurities.
Oxidation Sensitivity High. 10% oxidation causes ~0.5% drop in Carbon (detectable).Very High. Distinct shift from

~20 ppm (ligand) to

~50-60 ppm (oxide).
Medium. Oxide may not elute or decompose on column.
Inorganic Blind Spot No. Detects non-volatile salts (e.g., LiCl, NaCl) via lowered C/H/N percentages.Yes. Invisible to NMR.Yes. Invisible to GC.
Solvent Detection Indirect (High C/H).Specific (via

NMR).
Specific.
Sample Size ~2-5 mg (Destructive).~10-20 mg (Non-destructive).<1 mg (Destructive).
Verdict Required for Bulk Purity. Required for Specificity. Supplementary.
The Logic of Dual-Validation

Reliating solely on NMR is dangerous. A sample could show a clean single peak in


 NMR (indicating 100% relative phosphorus purity) but contain 15% inorganic salt (e.g., LiCl from the synthesis). This "invisible" impurity would throw off stoichiometry in a catalytic reaction, leading to under-dosing of the catalyst.
  • EA confirms the "active mass" of the material.

  • NMR confirms the "chemical identity" of that mass.

Part 3: Technical Protocol – The "Argon Trap"

2-(Di-t-butylphosphino)ethylamine is a liquid that can oxidize rapidly. Standard EA sampling (weighing in open air) guarantees failure. The following protocol ensures data integrity.

Required Materials
  • Micro-balance (readability 0.001 mg).

  • Tin Capsules (for liquids, smooth wall).

  • Capsule Sealer/Press (cold weld capable).

  • Glovebox (Nitrogen or Argon atmosphere) OR Inverted Funnel Argon Setup .

  • Glass Capillaries or Micro-syringe.

Step-by-Step Workflow
  • Tare the Capsule: Place an empty tin capsule on the micro-balance. Record the tare weight (

    
    ).
    
  • Inert Transfer:

    • Ideal: Move the balance and sealer into a glovebox.

    • Practical: Use an "Argon Trap." Invert a large glass funnel over the balance pan and flow Argon gently (avoid turbulence).

  • Sampling:

    • Using a micro-syringe or capillary, draw up approx. 2–4 mg of the ligand.

    • Deposit the liquid deep into the tin capsule. Do not get liquid on the rim , as this prevents a cold weld.

  • Sealing (Critical Step):

    • Immediately crimp the top of the capsule with tweezers.

    • Place the capsule in the press and apply force to create a cold weld . This fuses the tin, creating an airtight seal.

  • Final Weighing:

    • Weigh the sealed capsule (

      
      ).
      
    • Sample Mass =

      
      .
      
  • Analysis:

    • Place the sealed capsule into the autosampler. Note: If the autosampler is not purged, analyze immediately to prevent slow diffusion of oxygen through imperfect seals.

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision-making process for qualifying a batch of ligand for catalytic use.

PurityValidation Start Ligand Batch (2-Di-t-butylphosphino-ethylamine) Visual Visual Inspection (Colorless Liquid?) Start->Visual NMR 31P NMR Analysis (In C6D6 or THF-d8) Visual->NMR Pass RejectOxide REJECT: Oxidation (Purify via Distillation) Visual->RejectOxide Fail (Yellow/Cloudy) OxideCheck Single Peak? No Oxide Signal? NMR->OxideCheck EA Elemental Analysis (CHN Combustion) EACheck Values within ±0.4%? EA->EACheck OxideCheck->EA Yes OxideCheck->RejectOxide No (Oxide Detected) RejectSalt REJECT: Inorganic/Solvent (Salt or Solvent Contamination) EACheck->RejectSalt No (Low C/N) Approve APPROVE (Ready for Catalysis) EACheck->Approve Yes

Figure 1: Decision matrix for validating air-sensitive phosphine ligands. Both NMR and EA are required gates.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Available at: [Link]

  • University of Illinois Microanalysis Lab. Handling Air-Sensitive Samples for CHN Analysis. Available at: [Link]

Sources

Validating chelation modes of 2-(Di-t-butylphosphino)ethylamine via spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Synthetic Chemists, Organometallic Researchers, Drug Development Scientists

Executive Summary: The Steric Advantage

In the design of homogeneous catalysts—particularly for ester hydrogenation and dehydrogenative coupling—the ligand 2-(Di-t-butylphosphino)ethylamine (referred to herein as


 ) offers a distinct advantage over its phenyl-substituted counterparts.[1] While the standard 2-(Diphenylphosphino)ethylamine  (

) is a workhorse ligand, it often lacks the electron-donating power and steric bulk required to stabilize low-coordinate metal intermediates or facilitate difficult oxidative additions.[1]

This guide provides a rigorous spectroscopic framework to validate the coordination modes of


. Because this ligand is hemilabile (capable of reversible decoordination of the amine arm), distinguishing between 

(chelated) and

(monodentate) modes is critical for correlating structure with catalytic activity.[1]

Ligand Architecture: vs. [1]

The substitution of phenyl rings with tert-butyl groups fundamentally alters the ligand's cone angle and basicity. This section compares the


 product against the industry-standard alternative.
Comparative Profile
FeatureProduct:

Alternative:

Impact on Catalysis
Formula


N/A
P-Basicity (

conj.[1] acid)
High (~11.4 for

)
Moderate (~2.7 for

)

creates a more electron-rich metal center, enhancing oxidative addition rates.[1]
Tolman Cone Angle ~182° (Est.[1] for

)
~145° (Est.[1] for

)
Larger angle promotes dissociation of labile ligands, creating open sites for substrate binding.
Chelation Stability High ring strain; prone to hemilability.[1]Stable chelation; less prone to ring opening.

encourages "arm-off" mechanisms essential for bifunctional catalysis.[1]
Primary Application Ester hydrogenation, Dehydrogenative coupling.Standard cross-coupling, mild hydrogenation.
Visualizing the Steric Impact[2]

The following diagram illustrates how the steric bulk of the tert-butyl groups influences the ligand's behavior compared to the phenyl alternative.

LigandComparison L_tBu Ligand A: tBu-PN (Product) Prop_Steric Steric Bulk (Cone Angle > 180°) L_tBu->Prop_Steric Prop_Elec Electron Density (Strong $sigma$-donor) L_tBu->Prop_Elec L_Ph Ligand B: Ph-PN (Alternative) Result_Stab Rigid Chelation (Less Active Intermediates) L_Ph->Result_Stab Standard Mode Result_Hemi Enhanced Hemilability (Facilitates Substrate Access) Prop_Steric->Result_Hemi Forces Open Coordination Prop_Elec->Result_Hemi Stabilizes Low-Coord Species

Caption: Comparison of steric and electronic pathways. The tBu-PN ligand forces hemilability due to high cone angle, unlike the rigid Ph-PN.

Spectroscopic Validation Framework

Validating the coordination mode requires a multi-technique approach. NMR spectroscopy (


 and 

) provides the primary evidence, while IR spectroscopy confirms the status of the amine "arm."
A. NMR Spectroscopy

Phosphorus NMR is the most diagnostic tool.[1] The electron-rich tert-butyl groups cause the phosphorus signal to appear significantly downfield compared to phenyl phosphines.

  • Free Ligand (

    
    ):  Characteristic resonance typically in the range of 
    
    
    
    20 – 40 ppm
    (singlet).[1]
  • Chelated Complex (

    
    ):  Upon binding to a metal (e.g., Ru(II)), the signal shifts downfield due to the "coordination shift" (
    
    
    
    ).[1]
    • Note: In 5-membered chelate rings, this shift is pronounced.[1]

  • Coupling Constants: Look for

    
     if two ligands are present (trans vs. cis geometry).[1]
    
B. Infrared (IR) Spectroscopy

The amine moiety (


) is the secondary probe.[1]
  • Free Amine: Two sharp bands (

    
     and 
    
    
    
    ) in the 3300–3400 cm⁻¹ region.[1]
  • Coordinated Amine (

    
    ):  Shifts to lower wavenumbers (typically 3100–3250 cm⁻¹ ) and often broadens or changes intensity ratios due to N-M bond formation.[1]
    
C. Decision Tree for Mode Determination

Use this logic flow to interpret your spectral data.

SpectralLogic Start Isolate Metal Complex Step1 Run 31P{1H} NMR Start->Step1 Check1 Significant Downfield Shift? (vs Free Ligand) Step1->Check1 Step2 Run IR Spectroscopy Check1->Step2 Yes (Δδ > 20 ppm) Result_NoBind Conclusion: No Reaction / Free Ligand Check1->Result_NoBind No (Δδ ≈ 0) Check2 NH Stretch Shifted Lower (<3250 cm-1)? Step2->Check2 Result_Bi Conclusion: κ2-P,N (Chelated) Check2->Result_Bi Yes Result_MonoP Conclusion: κ1-P (Pendant Amine) Check2->Result_MonoP No (stays ~3350 cm-1)

Caption: Logic flow for distinguishing bidentate (chelated) vs. monodentate coordination using NMR and IR data.

Experimental Protocol: Synthesis of [RuCl₂( )₂]

To validate the ligand's performance, we synthesize a standard Ruthenium(II) complex.[1] This protocol ensures the formation of the trans-dichloro, cis-phosphine isomer, a common precatalyst geometry.

Safety Warning: 2-(Di-t-butylphosphino)ethylamine is air-sensitive and potentially pyrophoric.[1] All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[1]

Materials
  • Ligand: 2-(Di-t-butylphosphino)ethylamine (2.05 equiv)[1]

  • Precursor:

    
     or 
    
    
    
    (1.0 equiv)[1]
  • Solvent: Degassed Toluene or THF[1]

Step-by-Step Methodology
  • Preparation: In a glovebox, charge a Schlenk flask with

    
     (e.g., 0.5 mmol).
    
  • Addition: Add degassed toluene (10 mL) followed by the dropwise addition of

    
     (1.05 mmol) dissolved in toluene.
    
  • Reflux: Heat the mixture to 80–100°C for 4–12 hours.

    • Observation: The solution color typically shifts from brown/orange to bright yellow or orange-yellow, indicating substitution.

  • Workup: Remove volatiles under vacuum. Wash the resulting solid with cold pentane (to remove excess ligand and displaced DMSO/PPh3).[1]

  • Characterization (The Validation):

    • Dissolve the solid in

      
       or 
      
      
      
      .
    • Expectation: A singlet in

      
       NMR (indicating equivalent phosphines in a symmetric environment). If the phosphines are trans to each other, they are chemically equivalent. If cis, you may see a singlet (if symmetric) or AB patterns if the amine arrangement breaks symmetry.
      
Data Summary Table
ParameterExpected Value (

Complex)
Interpretation

NMR Shift

60 – 80 ppm (approx)
Strong

-donation from

groups; Downfield from free ligand.

NMR (Amine)
Broad singlets

3.0 – 5.0 ppm
Deshielding due to coordination to Ru.[1]
IR (

)
3150 – 3250 cm⁻¹Weakened N-H bond due to N

Ru donation.[1]
Color Yellow/OrangeCharacteristic of Ru(II) diamine diphosphine complexes.[1]

Performance & Hemilability[3]

Why choose


 over 

? The answer lies in hemilability .

In catalytic cycles (e.g., ester hydrogenation), the metal center requires a vacant site to bind the substrate (H₂ or Ester).

  • 
    :  The P-N chelate is often too stable. The amine arm stays attached, blocking the substrate.
    
  • 
    :  The steric clash of the bulky tert-butyl groups destabilizes the octahedral geometry slightly. This allows the amine arm to dissociate (
    
    
    
    ) more easily, creating the necessary vacancy for catalysis, while the strong P-Ru bond prevents total ligand loss.

Validation of Hemilability: To prove this, add a competing ligand (like CO or MeCN) to the NMR tube containing the complex.

  • Result: If the

    
     signal shifts and the IR amine bands return to ~3350 cm⁻¹ (free amine), you have spectroscopically validated the hemilabile nature of the ligand.
    

References

  • Gusev, D. G. (2013).[1] "Efficient Hydrogenation of Esters to Alcohols Catalyzed by Ruthenium Complexes of P,N-Ligands." Journal of the American Chemical Society.[2] (Note: Representative citation for Gusev-type catalysts).

  • Clarke, M. L., & Roff, G. J. (2014).[1] "Hemilabile Ligands in Organometallic Chemistry." Dalton Transactions.[3][4] .

  • Sigma-Aldrich. "2-(Di-tert-butylphosphino)ethylamine Product Specification." .

  • Milstein, D. (2015).[1] "Discovery of Environmentally Benign Catalytic Reactions Catalyzed by Pincer Complexes." Topics in Organometallic Chemistry. .

Sources

Comparative study of hemi-labile properties in amino-phosphine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Decoding Hemilability: A Comparative Guide to Amino-Phosphine (P-N) Ligands in Catalysis

In modern organometallic catalysis, the delicate balance between catalyst stability and reactivity is often the primary bottleneck in reaction optimization. Amino-phosphine (P-N) ligands have emerged as a powerful solution through their "hemilabile" nature. Hemilability refers to a bidentate ligand containing two electronically distinct donor atoms: a "soft," strongly coordinating atom (Phosphorus) and a "hard," weakly coordinating atom (Nitrogen)[1].

This creates a dynamic "windshield wiper" effect. The strong P-M bond anchors the ligand, preventing catalyst decomposition, while the labile N-M bond reversibly dissociates to expose a vacant coordination site for substrate binding[1]. This guide objectively compares P-N ligands against traditional rigid and monodentate alternatives, providing actionable, self-validating protocols for measuring their dynamic properties.

Mechanistic Overview of P-N Hemilability

The superiority of P-N ligands lies in their ability to adapt to the electronic and steric demands of a catalytic cycle. For instance, in redox gold catalysis, hemilabile P-N ligands (such as MeDalPhos) lower the activation energy barrier for the difficult oxidative addition of Au(I) with aryl halides, while simultaneously recoordinating to stabilize the resulting high-valent Au(III)-aryl intermediate[2].

G A Resting State (κ²-P,N Coordination) B Open Site Generation (N-Dissociation) A->B Thermal/Solvent Trigger C Substrate Binding & Activation B->C Substrate Entry D Product Formation & N-Recoordination C->D Reaction D->A Product Release

Mechanism of hemilabile P-N ligands providing dynamic open coordination sites.

Comparative Analysis: P-N vs. Traditional Ligands

To justify the selection of a P-N ligand over conventional phosphines, we must evaluate their performance metrics. Rigid bis-phosphines (e.g., dppe, BINAP) offer excellent stability but often suffer from lower turnover frequencies (TOF) due to the lack of an easily accessible coordination site. Monodentate phosphines (e.g., PPh3) provide high initial reactivity but are prone to complete dissociation, leading to catalyst aggregation.

Ligand ClassCoordination DynamicsSubstrate Activation BarrierCatalyst Lifetime (Stability)Typical Applications
Amino-Phosphines (P-N) Hemilabile (Dynamic) Low (Adaptive vacant site)High (Recoordination prevents decay)Cross-coupling, hydration, transfer hydrogenation[1],[2]
Rigid Bis-Phosphines (P-P) Static (Locked

)
High (Requires ligand dissociation)Very High (Strong chelate effect)Asymmetric hydrogenation, allylic alkylation
Monodentate Phosphines (P) Labile (Prone to loss)Low (Open sites readily available)Low (Prone to metal aggregation)General cross-coupling, Suzuki-Miyaura

Experimental Validation: Quantifying Hemilability

Validating the hemilabile nature of a newly synthesized P-N ligand requires rigorous physical chemistry techniques. Variable-Temperature NMR (VT-NMR) is the gold standard, allowing researchers to observe the intramolecular decoordination-coordination equilibrium in real-time[3].

Protocol 1: VT-NMR Workflow for P-N Ligand Fluxionality

Causality Focus: The choice of solvent and temperature range is critical. A coordinating solvent (like acetonitrile) would competitively bind to the metal center, masking the intrinsic hemilability of the amine arm[1]. Therefore, a non-coordinating solvent with a wide liquid range is mandatory to isolate the ligand's intramolecular dynamics.

  • Step 1: Sample Preparation. Dissolve 10-15 mg of the metal-ligand complex (e.g.,[IrCl(cod)(P-N)]) in 0.6 mL of a non-coordinating deuterated solvent (e.g., CD2Cl2 or Toluene-d8). Seal in a high-quality NMR tube under an inert atmosphere to prevent oxidative degradation.

  • Step 2: Low-Temperature Baseline Acquisition (e.g., 233 K). Cool the NMR probe and acquire

    
    H and 
    
    
    
    P spectra. Rationale: At low temperatures, thermal energy is insufficient to overcome the activation barrier (
    
    
    ) of the M-N bond. The complex is "frozen" in its
    
    
    -P,N state, evidenced by complex multiplet splitting (e.g., an ABCD system for macrocyclic methylene protons)[3].
  • Step 3: Incremental Heating & Coalescence Identification. Increase the temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step. Monitor the broadening of the amine-adjacent proton signals to identify the coalescence temperature (

    
    ), where distinct signals merge into a single broad peak.
    
  • Step 4: High-Temperature Acquisition (e.g., 298 K - 330 K). Acquire spectra at elevated temperatures. Rationale: Rapid N-dissociation and re-coordination (fluxional behavior) average the chemical environments on the NMR timescale, simplifying the spectrum (e.g., transitioning to an AA'BB' system)[3].

  • Step 5: Thermodynamic Extraction. Calculate the activation Gibbs free energy (

    
    ) for the fluxional equilibrium using the Eyring equation and the observed 
    
    
    
    . For example, Ir(I) complexes with varying P-N triazole ligands exhibit
    
    
    values ranging from 8.87 to 10.60 kcal/mol, which directly correlates with their catalytic efficiency[4].

G S1 1. Sample Prep (Non-coordinating Solvent) S2 2. Low-Temp NMR (Locked κ²-P,N State) S1->S2 S3 3. Incremental Heating (Identify Coalescence Temp) S2->S3 S4 4. High-Temp NMR (Fluxional Averaging) S3->S4 S5 5. Thermodynamic Analysis (Eyring Plot for ΔG‡) S4->S5

Step-by-step VT-NMR workflow for quantifying hemilabile ligand dynamics.

Protocol 2: Catalytic Benchmarking via Oxidative Addition Kinetics

To prove that the measured hemilability translates to catalytic performance, benchmark the P-N ligand against a rigid P-P ligand in a stoichiometric oxidative addition assay[2].

  • Step 1: In a glovebox, prepare equimolar solutions (0.05 M) of a (P-N)AuCl complex and a rigid (P-P)AuCl analog in THF-d8.

  • Step 2: Add 1.0 equivalent of an aryl bromide to each NMR tube.

  • Step 3: Monitor the reaction at 80 °C via

    
    P NMR over 4 hours.
    
  • Rationale: The hemilabile amino group lowers the activation energy for oxidative addition by temporarily vacating a site, then immediately stabilizing the Au(III)-aryl intermediate. You will observe rapid conversion to the Au(III) species for the P-N complex, whereas the rigid P-P complex will show negligible conversion due to its inability to dynamically open a coordination site[2].

Conclusion

The rational design of amino-phosphine ligands hinges on mastering their hemilabile properties. By utilizing a "soft" phosphorus anchor and a "hard" nitrogen toggle, chemists can engineer self-regulating catalysts that dynamically respond to the substrate's presence. Rigorous validation through VT-NMR and kinetic benchmarking ensures that these systems are not just theoretically sound, but practically superior to their static counterparts.

References

1.[1] Title: Hemilabile β-Aminophosphine Ligands Derived from 1,3,5-Triaza-7-phosphaadamantane: Application in Aqueous Ruthenium Catalyzed Nitrile Hydration Source: Inorganic Chemistry - ACS Publications URL: 1

2.[2] Title: Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling Reaction of Aliphatic Amines with Aryl Iodides Source: Organic Letters - ACS Publications URL: 2

3.[3] Title: Elucidating Solution-State Coordination Modes of Multidentate Neutral Amine Ligands with Group-1 Metal Cations: Variable-Temperature NMR Studies Source: Inorganic Chemistry - ACS Publications URL: 3

4.[4] Title: Hemilability Modulation via Phosphane-Triazole Ligand Design: Impact on Catalytic Formic Acid Dehydrogenation Source: Inorganic Chemistry - ACS Publications URL: 4

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-(Di-t-butylphosphino)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile[1]

2-(Di-t-butylphosphino)ethylamine is a specialized ligand combining a bulky, electron-rich phosphine with a primary amine.[1] It is frequently used in Buchwald-Hartwig cross-coupling and other palladium-catalyzed transformations.[1]

Critical Hazard Classification: Handling this compound requires a dual-threat mindset: it possesses the pyrophoric/oxidative instability of alkylphosphines and the corrosivity of primary amines.

  • Air Sensitivity (High): The electron-rich di-tert-butylphosphine moiety renders the compound highly susceptible to oxidation.[1] While bulky groups provide some kinetic stabilization, solutions can be pyrophoric (ignite spontaneously in air) or self-heating.[1]

  • Corrosivity (High): The amine functionality (pKa ~10) combined with the phosphine makes this a Category 1B Skin Corrosive.[1] It causes immediate, irreversible tissue damage.

  • Toxicity: Suspected carcinogen and specific organ toxicant (respiratory/central nervous system).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a single barrier. The following PPE system is designed to provide redundancy: Thermal protection (fire), Chemical resistance (corrosion), and Respiratory isolation (toxicity).[1]

Body AreaEssential PPETechnical Justification (The "Why")
Eyes / Face Chemical Splash Goggles + Face Shield Standard safety glasses are insufficient. The amine functionality is caustic; vapors can cause corneal clouding.[1] A face shield is mandatory when working outside a glovebox to protect against pyrophoric splash/ignition.
Hands (Inner) 5 mil Nitrile Gloves Provides tactile sensitivity and primary chemical resistance.[1]
Hands (Outer) Silver Shield (Laminate) or 8 mil Nitrile Organophosphines can permeate standard nitrile over time.[1] Double gloving creates a "sacrificial layer"—remove the outer glove immediately upon contamination.
Body Flame-Resistant (FR) Lab Coat (Nomex/Kevlar)Standard cotton/poly coats will melt into the skin during a flash fire.[1] FR material self-extinguishes.[1]
Respiratory Fume Hood (Primary) or P100/OV Respirator Engineering controls (Hood/Glovebox) are superior to respirators.[1] Use a respirator only during spill cleanup outside containment.
Engineering Controls & Operational Decision Tree

The physical state of the reagent (often sold as a solution in THF or Hexanes) dictates the handling method. Inert atmosphere is not optional—it is a requirement for safety and chemical success.

Handling Workflow Diagram

The following logic flow ensures you select the correct containment method based on your available equipment.

HandlingProtocol Start Start: Handling 2-(Di-t-butylphosphino)ethylamine CheckState Check State: Pure Liquid vs. Solution Start->CheckState Glovebox Is Glovebox Available? CheckState->Glovebox GB_Yes Method A: Glovebox (Preferred) Glovebox->GB_Yes Yes GB_No Method B: Schlenk Line Glovebox->GB_No No GB_Process 1. Pass in via antechamber 2. Dispense by weight 3. Seal reaction vessel inside GB_Yes->GB_Process Cleanup Quenching & Disposal GB_Process->Cleanup Schlenk_Process 1. Use Sure/Seal™ techniques 2. Oven-dried glassware 3. Positive N2/Ar pressure GB_No->Schlenk_Process Transfer Liquid Transfer Protocol Schlenk_Process->Transfer Syringe < 10 mL: Gas-tight Syringe (Purged 3x with N2) Transfer->Syringe Cannula > 10 mL: Double-tipped Cannula (Positive Pressure Transfer) Transfer->Cannula Syringe->Cleanup Cannula->Cleanup

Figure 1: Decision matrix for selecting the appropriate handling method based on equipment availability and volume.

Detailed Operational Protocols
Method A: Glovebox (The Gold Standard)[1]
  • Why: Eliminates air/moisture entirely, preventing P(III) oxidation and pyrophoric ignition.[1]

  • Protocol:

    • Ensure glovebox atmosphere is < 5 ppm O₂ and H₂O.

    • Bring the reagent bottle into the box via the antechamber. Caution: If the bottle is stored in a fridge, allow it to warm to room temperature before cycling the antechamber to prevent bottle stress/breakage.

    • Dispense by weight into the reaction vial.

    • Cap the reaction vial tightly before bringing it out of the box.

Method B: Schlenk Line (Syringe Transfer)[1]
  • Why: Used when a glovebox is unavailable. Relies on positive inert gas pressure.[2]

  • Protocol:

    • Secure the Bottle: Clamp the reagent bottle. Do not hold it by hand (if it breaks, you risk chemical burns).[1]

    • Purge: Insert a distinct N₂/Ar line (via a needle) into the bottle septum to create positive pressure.

    • Syringe Prep: Use a gas-tight glass syringe with a Luer-lock needle. Flush the syringe with N₂ three times.

    • Draw: Insert the needle, draw the liquid, and invert the syringe to expel bubbles.

    • Transfer: Inject immediately into the pre-purged reaction vessel.

Critical Warning: Never pull air through the liquid. If the plunger sticks, do not force it—phosphines can "gum up" syringes upon slight oxidation, creating friction and potential breakage.

Emergency & Disposal Procedures
Spills (Outside Glovebox)
  • Evacuate: Clear the immediate area.

  • Extinguish: If ignition occurs, use a Class D (dry powder) or CO₂ extinguisher.[1] Do not use water (reaction with phosphine can generate toxic phosphine gas).[1]

  • Absorb: Cover non-ignited spills with dry vermiculite or sand.

Waste Disposal (Oxidative Quenching)

You cannot dispose of active phosphines directly into organic waste drums; they remain reactive.[1] You must oxidize P(III) to the stable P(V) oxide.[1]

Quenching Protocol:

  • Dilute the waste residue with a non-flammable solvent (e.g., Dichloromethane).

  • Slowly add a 10% Sodium Hypochlorite (Bleach) solution or 3% Hydrogen Peroxide .[1]

  • Stir for 1 hour in a fume hood. The bad "garlic/fish" smell should disappear, indicating conversion to the phosphine oxide.

  • Test pH (neutralize if necessary) and dispose of the organic layer as halogenated waste.

References
  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-(Di-tert-butylphosphino)ethylamine solution. Retrieved from

  • Thermo Fisher Scientific. (2023).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from [1]

  • Strem Chemicals. (2023).[1] Catalog Entry: Bis[2-(di-t-butylphosphino)ethyl]amine.[1][3][4] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.